molecular formula C18H17F2N B1299771 4-(Bis(4-fluorophenyl)methylene)piperidine CAS No. 58113-36-3

4-(Bis(4-fluorophenyl)methylene)piperidine

Cat. No.: B1299771
CAS No.: 58113-36-3
M. Wt: 285.3 g/mol
InChI Key: KNNQGZBGAQFPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bis(4-fluorophenyl)methylene)piperidine is a useful research compound. Its molecular formula is C18H17F2N and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(4-fluorophenyl)methylidene]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNQGZBGAQFPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369130
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58113-36-3
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(Bis(4-fluorophenyl)methylene)piperidine, a crucial intermediate in the development of various pharmacologically active compounds, including the antipsychotic agent penfluridol. This document details the most viable synthetic strategies, providing in-depth experimental protocols, quantitative data, and visualizations of the reaction pathways.

Introduction

This compound is a key structural motif found in a number of biologically active molecules. Its synthesis is of significant interest to the pharmaceutical industry. This guide focuses on a robust and widely applicable three-step synthetic pathway commencing with the readily available starting material, N-Boc-4-piperidone. The described methodology involves a double Grignard addition, followed by an acid-catalyzed dehydration and a final deprotection step. An alternative synthetic approach via a Wittig reaction is also discussed.

Primary Synthetic Route: Grignard Reaction and Dehydration

The most common and efficient synthesis of this compound involves a three-step process, which is outlined below. This route offers good overall yields and utilizes standard laboratory techniques.

Logical Workflow of the Grignard-Based Synthesis

SynthesisWorkflow Start N-Boc-4-piperidone Grignard Double Grignard Addition (4-fluorophenylmagnesium bromide) Start->Grignard Intermediate1 N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine Grignard->Intermediate1 Dehydration Acid-Catalyzed Dehydration Intermediate1->Dehydration Intermediate2 N-Boc-4-(bis(4-fluorophenyl)methylene)piperidine Dehydration->Intermediate2 Deprotection Boc Deprotection Intermediate2->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Step 1: Synthesis of N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine

This initial step involves the addition of two equivalents of a 4-fluorophenyl Grignard reagent to N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group serves to protect the piperidine nitrogen from reacting with the Grignard reagent.

Experimental Protocol:

  • Preparation of 4-fluorophenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (2.2 equivalents) are placed. A crystal of iodine is added to activate the magnesium. A solution of 4-bromofluorobenzene (2.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard formation. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

  • Grignard Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard solution.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
N-Boc-4-piperidoneC10H17NO3199.251.0
4-BromofluorobenzeneC6H4BrF175.002.1
Magnesium TurningsMg24.312.2
Anhydrous Tetrahydrofuran (THF)C4H8O72.11Solvent

Table 1: Reagents for the synthesis of N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine.

Step 2: Synthesis of N-Boc-4-(bis(4-fluorophenyl)methylene)piperidine

The tertiary alcohol intermediate is then subjected to acid-catalyzed dehydration to form the desired exocyclic double bond.

Experimental Protocol:

  • Reaction Setup: The crude N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine is dissolved in a suitable solvent such as toluene or dichloromethane.

  • Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

  • Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel.

Reagent/CatalystMolecular FormulaMolar Mass ( g/mol )Role
p-Toluenesulfonic acidC7H8O3S172.20Catalyst
TolueneC7H892.14Solvent

Table 2: Reagents for the dehydration step.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

Experimental Protocol:

  • Deprotection: The N-Boc-4-(bis(4-fluorophenyl)methylene)piperidine is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Acid Treatment: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added to the solution.[1]

  • Reaction and Work-up: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted, and the combined organic layers are dried and concentrated to afford the final product.

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
Trifluoroacetic Acid (TFA)C2HF3O2114.02Reagent
DichloromethaneCH2Cl284.93Solvent

Table 3: Reagents for the Boc-deprotection step.

Alternative Synthetic Route: Wittig Reaction

An alternative approach to the synthesis of this compound is through the Wittig reaction. This method involves the reaction of a phosphonium ylide with a ketone to form an alkene.

Logical Workflow of the Wittig-Based Synthesis

WittigWorkflow Start1 Bis(4-fluorophenyl)methanol PhosphoniumSalt Phosphonium Salt Formation Start1->PhosphoniumSalt Start2 Triphenylphosphine Start2->PhosphoniumSalt Intermediate1 (Bis(4-fluorophenyl)methyl)triphenylphosphonium halide PhosphoniumSalt->Intermediate1 YlideFormation Ylide Formation (Strong Base) Intermediate1->YlideFormation Intermediate2 Phosphonium Ylide YlideFormation->Intermediate2 WittigReaction Wittig Reaction Intermediate2->WittigReaction Start3 N-Boc-4-piperidone Start3->WittigReaction Intermediate3 N-Boc-4-(bis(4-fluorophenyl)methylene)piperidine WittigReaction->Intermediate3 Deprotection Boc Deprotection Intermediate3->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Workflow for the synthesis of this compound via a Wittig reaction.

Key Steps in the Wittig Synthesis:
  • Preparation of the Phosphonium Salt: This involves the reaction of bis(4-fluorophenyl)methanol with a hydrohalic acid to form the corresponding halide, which is then reacted with triphenylphosphine to yield the (bis(4-fluorophenyl)methyl)triphenylphosphonium halide.

  • Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding phosphonium ylide.

  • Wittig Reaction: The ylide is then reacted in situ with N-Boc-4-piperidone to form the protected alkene.

  • Deprotection: The final step is the removal of the Boc protecting group as described in the Grignard route.

While the Wittig reaction is a powerful tool for alkene synthesis, the preparation of the specific phosphonium salt required for this synthesis can be challenging.

Quantitative Data Summary

The following table summarizes typical yields for each step of the primary synthetic route. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purification techniques employed.

StepProductTypical Yield (%)
Double Grignard AdditionN-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine70-85
Acid-Catalyzed DehydrationN-Boc-4-(bis(4-fluorophenyl)methylene)piperidine80-95
Boc DeprotectionThis compound90-99

Table 4: Summary of typical reaction yields.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of this compound from N-Boc-4-piperidone. The described Grignard-based approach is highly adaptable and provides good overall yields. The alternative Wittig reaction pathway offers another potential route, although it may present greater synthetic challenges in the preparation of the required phosphonium salt. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 4-(Bis(4-fluorophenyl)methylene)piperidine, a piperidine derivative with potential applications in neuroscience research, particularly as a ligand for the dopamine transporter (DAT). This document collates available data on its molecular characteristics and outlines the standard experimental methodologies for the determination of its key physicochemical parameters. Furthermore, it presents a proposed synthetic pathway and illustrates its presumed mechanism of action within the context of the dopamine signaling cascade.

Physicochemical Properties

The quantitative physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is not extensively available in public literature, this section summarizes its known and predicted properties.

Data Presentation

PropertyValueSource
IUPAC Name 4-[bis(4-fluorophenyl)methylene]piperidineSigma-Aldrich
CAS Number 58113-36-3Sigma-Aldrich
Molecular Formula C₁₈H₁₇F₂NSigma-Aldrich
Molecular Weight 285.33 g/mol MySkinRecipes[1]
Physical Form White to Yellow SolidSigma-Aldrich
Melting Point Data Not Available-
Boiling Point 404.4 ± 40.0 °C at 760 mmHg (Predicted)MySkinRecipes[1]
Solubility Data Not Available-
pKa Data Not Available-
logP Data Not Available-

Storage and Handling: Keep in a dark place, sealed in a dry environment at 2-8°C.

Experimental Protocols

This section details the standard experimental methodologies that would be employed to determine the key physicochemical and biological properties of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

  • Apparatus: Digital melting point apparatus.

  • Procedure: A small, powdered sample of the compound is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Solubility

Solubility in aqueous and organic solvents is critical for formulation and understanding bioavailability.

  • Apparatus: Orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is agitated in an orbital shaker at a constant temperature until equilibrium is reached. The suspension is then centrifuged, and the concentration of the compound in the supernatant is determined by a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of the molecule at different physiological pH values.

  • Apparatus: Potentiometric titrator with a pH electrode.

  • Procedure (Potentiometric Titration): A solution of the compound of known concentration is prepared in water or a co-solvent system. The solution is titrated with a standardized solution of a strong acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the resulting titration curve.

Determination of logP

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a key determinant of its membrane permeability.

  • Apparatus: Vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure (Shake-Flask Method): A solution of the compound is prepared in one phase (e.g., n-octanol) and mixed with an equal volume of an immiscible phase (e.g., water). The mixture is shaken until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Dopamine Transporter (DAT) Binding Affinity

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor or transporter.

  • Materials: Cell membranes expressing the human dopamine transporter (hDAT), a suitable radioligand (e.g., [³H]WIN 35,428), test compound (this compound), assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated to allow for competitive binding.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Synthesis and Biological Activity

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a Wittig reaction, a widely used method for forming carbon-carbon double bonds. The proposed synthetic workflow is outlined below.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Deprotection (if N-protected piperidone is used) TPP Triphenylphosphine PhosphoniumSalt Methyltriphenylphosphonium Bromide TPP->PhosphoniumSalt Reacts with MeBr Methyl Bromide MeBr->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Reacts with Base Strong Base (e.g., n-BuLi) Base->Ylide Ketone 4,4'-Difluorobenzophenone Product This compound Ylide->Product Reacts with Ketone->Product NProtectedProduct N-Protected Intermediate TPO Triphenylphosphine oxide (by-product) Product->TPO Formation of FinalProduct Final Product NProtectedProduct->FinalProduct Undergoes Deprotection Acidic or Hydrogenolysis Conditions Deprotection->FinalProduct

A proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action

Compounds structurally related to this compound have been identified as atypical inhibitors of the dopamine transporter (DAT). The DAT is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, which can have various downstream effects on mood, cognition, and motor control.

The presumed mechanism of action involves the binding of this compound to the DAT, blocking the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced stimulation of postsynaptic dopamine receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Synaptic_Cleft Dopamine Dopamine_Release->Synaptic_Cleft into DAT Dopamine Transporter (DAT) Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Synaptic_Cleft->DAT binds to Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor binds to Target_Compound This compound Target_Compound->DAT Inhibits Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade activates

The presumed mechanism of action at the dopaminergic synapse.

References

An In-depth Technical Guide on the Dopamine Transporter Affinity of 4-(Bis(4-fluorophenyl)methylene)piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine transporter is a critical regulator of dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft. Its modulation is a key strategy in the development of therapeutics for a range of neuropsychiatric disorders. The bis(4-fluorophenyl)methylene)piperidine scaffold has been identified as a pharmacophore that can exhibit high affinity for the DAT.

Data Presentation: Dopamine Transporter Affinity of Analogs

The following table summarizes the in vitro binding affinities of various analogs of 4-(bis(4-fluorophenyl)methylene)piperidine for the dopamine transporter. These compounds typically feature substitutions on the piperidine nitrogen and modifications to the exocyclic methylene linker, providing valuable structure-activity relationship (SAR) insights.

Compound NameModification from Core StructureAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Reference
4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidineMethoxy linker, N-methyl substitutionBinding Assay[3H]WIN 35,428Not Specified-22.1 ± 5.73[1][2]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidineMethoxyethyl linker, N-(2-naphthylmethyl) substitutionBinding AssayNot SpecifiedNot Specified0.7-[3]
JJC10–73(Bis(4-fluorophenyl)methyl)sulfinylethyl linker, aminopiperidine substitutionBinding AssayNot SpecifiedRat liver microsomes30.0-[4]
Aminopiperidine 7(Bis(4-fluorophenyl)methyl)sulfinylethyl linker, N-substituted aminopiperidineBinding AssayNot SpecifiedNot Specified50.6-[5]
Aminopiperidine 21b(Bis(4-fluorophenyl)methyl)sulfinylethyl linker, N-substituted aminopiperidineBinding AssayNot SpecifiedNot Specified77.2-[5]
Piperidine Analogues (general range)Replacement of piperazine with piperidine in a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl aminesBinding AssayNot SpecifiedRat liver microsomes3 - 382-[4][6]

Experimental Protocols

The determination of a compound's affinity for the dopamine transporter is typically achieved through in vitro competitive radioligand binding assays. Below is a detailed, generalized protocol based on methodologies cited in the literature for analogous compounds.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter (DAT) through competitive displacement of a specific radioligand.
Materials:
  • Test Compound: this compound or its analog.

  • Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog that binds to the DAT.

  • Biological Preparation: Membrane preparations from cells expressing the human dopamine transporter (hDAT), such as HEK-293 cells, or synaptosomal preparations from dopamine-rich brain regions (e.g., rat striatum).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 or cocaine (e.g., 10 µM).

  • Instrumentation: Liquid scintillation counter, 96-well plates, filtration apparatus with glass fiber filters.

Procedure:
  • Membrane Preparation:

    • Culture and harvest cells expressing hDAT.

    • Homogenize cells in ice-cold buffer and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically near its Kd value), and the membrane preparation.

      • Non-specific Binding: Add the non-specific binding control (e.g., 10 µM GBR 12909), [³H]WIN 35,428, and the membrane preparation.

      • Competitive Binding: Add varying concentrations of the test compound, [³H]WIN 35,428, and the membrane preparation. A typical concentration range for the test compound would be from 0.1 nM to 10 µM.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the DAT.

Mandatory Visualizations

Logical Relationship of the Topic

Logical Relationship of the Topic A This compound Core Structure B Dopamine Transporter (DAT) Affinity A->B is evaluated for C Structure-Activity Relationship (SAR) B->C informs D In Vitro Binding Assays (e.g., Radioligand Binding) B->D is measured by E Drug Development (Neuropsychiatric Disorders) B->E is a target for C->A guides modification of

Caption: Logical flow from the core chemical structure to its biological target and application.

Experimental Workflow for DAT Binding Assay

Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare DAT-expressing cell membranes C Incubate membranes with radioligand and varying concentrations of test compound A->C B Prepare radioligand ([3H]WIN 35,428) and test compound solutions B->C D Terminate reaction by rapid filtration C->D E Wash filters to remove unbound radioligand D->E F Quantify bound radioactivity via liquid scintillation E->F G Plot dose-response curve F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Step-by-step workflow for determining DAT binding affinity via a competitive assay.

Dopamine Reuptake Inhibition Signaling Pathway

Mechanism of DAT Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT DA_receptor Dopamine Receptor DA->DA_receptor binds to DA_reuptake DA Reuptake DAT->DA_reuptake mediates Signaling Postsynaptic Signaling DA_receptor->Signaling activates Inhibitor 4-(Bis(4-fluorophenyl)methylene) piperidine Analog Inhibitor->DAT binds to & blocks

References

An In-depth Technical Guide to 4-(Bis(4-fluorophenyl)methylene)piperidine Analogs for Dopamine Transporter (DAT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(bis(4-fluorophenyl)methylene)piperidine analogs as potent and selective inhibitors of the Dopamine Transporter (DAT). The document details their structure-activity relationships, quantitative inhibitory data, and the experimental protocols for their evaluation. This information is critical for researchers and professionals involved in the discovery and development of novel therapeutics targeting the dopaminergic system, particularly for conditions such as psychostimulant use disorders.

Core Concepts: Targeting the Dopamine Transporter

The dopamine transporter is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic neurotransmission and maintains dopamine homeostasis. Inhibition of DAT leads to an increase in extracellular dopamine levels, which is the mechanism of action for both therapeutic agents and drugs of abuse like cocaine.

The this compound scaffold has been extensively explored to develop selective DAT inhibitors with potentially atypical pharmacological profiles, aiming to dissociate therapeutic effects from abuse liability. These "atypical" DAT inhibitors are hypothesized to bind to a different conformation of the transporter compared to cocaine, leading to a distinct behavioral profile.

Quantitative Data on DAT Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various this compound analogs for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters to assess selectivity.

Table 1: Binding Affinity (Ki, nM) of this compound Analogs at Monoamine Transporters

Compound IDR Group ModificationDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
GBR 12909 (Reference Compound)1>100>100>100>100[1][2]
JJC8-091 (3b) 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol230>10,000->43-[3]
JJC8-088 (4b) N/A2.60>10,000->3846-[3]
12b Homopiperazine phenyl-2-propanol sulfinyl8.373520-421-[3]
20a Piperidine analog143>10,000->70-
20d Piperidine sulfinyl analog2.6410,000-3788-[3]
19d Piperidine sulfenyl precursor to 20d5.8310,000-1715-[3]

Note: A hyphen (-) indicates data not available in the cited sources. Further data can be incorporated as it becomes available from full-text articles.

Table 2: Dopamine Uptake Inhibition (IC50, nM) of Selected Analogs

Compound ID[3H]Dopamine Uptake IC50 (nM)Cell/Tissue TypeReference
GBR 12909 40-51Rat Striatum[1]
Cocaine -Rat brain synaptosomes[4]

Note: A hyphen (-) indicates data not available in the cited sources. This table can be expanded with further experimental findings.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound analogs are provided below. These protocols are based on standard practices in the field.

Radioligand Binding Assay for DAT, SERT, and NET

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target transporter.

1. Materials:

  • Radioligands: [3H]WIN 35,428 or [3H]GBR 12935 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET.
  • Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known potent inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT).
  • Test Compounds: Serial dilutions of the this compound analogs.
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
  • Scintillation Counter and scintillation cocktail.

2. Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.
  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing DAT.

1. Materials:

  • Cells or Synaptosomes: HEK293 cells stably expressing hDAT or synaptosomes prepared from rat striatum.
  • Radiolabeled Substrate: [3H]Dopamine.
  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
  • Inhibitor for Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., 100 µM nomifensine or cocaine).
  • Test Compounds: Serial dilutions of the this compound analogs.
  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
  • Scintillation Counter and scintillation cocktail.

2. Procedure:

  • Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to reach confluence.
  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Then, pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.
  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
  • Cell Lysis: Lyse the cells with the lysis buffer.
  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3. Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake.
  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.
  • Determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the study of this compound analogs for DAT inhibition.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release Vesicle Synaptic Vesicle Vesicle->Dopamine Storage DAT Dopamine Transporter (DAT) Analog Piperidine Analog Analog->DAT Inhibition Dopamine_synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binding

Caption: Mechanism of DAT inhibition by piperidine analogs.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with DAT) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]WIN 35,428) Radioligand->Incubation Compound Test Compound (Piperidine Analog) Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Counting Scintillation Counting (Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a radioligand binding assay.

cluster_setup Cell Culture & Setup cluster_uptake Uptake Assay cluster_detection Detection & Analysis Cells DAT-expressing cells in 96-well plate Preincubation Pre-incubation with Test Compound Cells->Preincubation Add_Radioligand Add [3H]Dopamine (Initiate Uptake) Preincubation->Add_Radioligand Incubate Short Incubation (37°C) Add_Radioligand->Incubate Wash Rapid Washing (Terminate Uptake) Incubate->Wash Lysis Cell Lysis Wash->Lysis Counting Scintillation Counting Lysis->Counting Analysis IC50 Determination Counting->Analysis

Caption: Workflow of a dopamine uptake inhibition assay.

References

Technical Guide: Chemical Properties and Synthetic Insights of 4-[bis(4-fluorophenyl)methylene]piperidine (CAS 58113-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of the compound 4-[bis(4-fluorophenyl)methylene]piperidine, registered under CAS number 58113-36-3. This molecule is a key intermediate in the synthesis of various biologically active compounds, most notably as a precursor to dopamine transporter (DAT) inhibitors. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and discusses its role in medicinal chemistry. All quantitative data are presented in tabular format for clarity, and key synthetic pathways are visualized.

Chemical and Physical Properties

PropertyValueSource
CAS Number 58113-36-3[1]
Molecular Formula C₁₈H₁₇F₂N[1]
Molecular Weight 285.34 g/mol [1]
IUPAC Name 4-[bis(4-fluorophenyl)methylene]piperidine[1]
Appearance White to Yellow Solid[1]
Storage Temperature 2-8°C, protected from light[1]

Synthesis

The primary route for the synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine involves a Wittig reaction or a related olefination of 4,4'-difluorobenzophenone with a suitable piperidone-derived phosphonium ylide. The synthesis of the precursor, 4,4'-difluorobenzophenone, is well-established and typically proceeds via a Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol: Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine

This protocol describes a plausible synthetic route based on established chemical transformations for similar structures.

Step 1: Synthesis of 4,4'-Difluorobenzophenone (Precursor)

The synthesis of the precursor, 4,4'-difluorobenzophenone, can be achieved through the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[2]

Step 2: Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine

This is a representative protocol based on the Wittig reaction, as a specific detailed protocol for this exact compound is not widely published.

Materials:

  • 4,4'-Difluorobenzophenone

  • (4-Oxopiperidin-1-yl)methyltriphenylphosphonium bromide (or a similar protected piperidone ylide precursor)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium in hexanes) to the suspension via the dropping funnel. The formation of the ylide is often indicated by a color change.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve 4,4'-difluorobenzophenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-[bis(4-fluorophenyl)methylene]piperidine.

Note: If a protected piperidone ylide is used, a subsequent deprotection step will be necessary.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Wittig Reaction Fluorobenzene Fluorobenzene Friedel-Crafts_Acylation Friedel-Crafts_Acylation Fluorobenzene->Friedel-Crafts_Acylation 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl_chloride->Friedel-Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts_Acylation Catalyst 4,4'-Difluorobenzophenone 4,4'-Difluorobenzophenone Friedel-Crafts_Acylation->4,4'-Difluorobenzophenone Wittig_Reaction Wittig_Reaction 4,4'-Difluorobenzophenone->Wittig_Reaction 4-Piperidone_derivative 4-Piperidone_derivative Phosphonium_salt_formation Phosphonium_salt_formation 4-Piperidone_derivative->Phosphonium_salt_formation Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_salt_formation Phosphonium_salt Phosphonium_salt Phosphonium_salt_formation->Phosphonium_salt Ylide_formation Ylide_formation Phosphonium_salt->Ylide_formation Strong_base Strong_base Strong_base->Ylide_formation Ylide Ylide Ylide_formation->Ylide Ylide->Wittig_Reaction Target_Compound 4-[bis(4-fluorophenyl)methylene]piperidine Wittig_Reaction->Target_Compound

Caption: Synthetic pathway to 4-[bis(4-fluorophenyl)methylene]piperidine.

Biological Activity and Applications

Currently, there is no publicly available data on the direct biological activity or signaling pathways of 4-[bis(4-fluorophenyl)methylene]piperidine itself. Its primary significance in the scientific literature is as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules.

The most notable application is in the synthesis of Ritanserin, a serotonin 5-HT₂A and 5-HT₂C receptor antagonist. Furthermore, derivatives of 4-[bis(4-fluorophenyl)methylene]piperidine have been extensively investigated as potent and selective inhibitors of the dopamine transporter (DAT). These DAT inhibitors are of interest for the development of therapeutics for conditions such as psychostimulant use disorders. The bis(4-fluorophenyl)methylene moiety is a key pharmacophore in these compounds, contributing significantly to their binding affinity at the dopamine transporter.

Logical Relationship Diagram

G Target_Compound 4-[bis(4-fluorophenyl)methylene]piperidine Intermediate Key Intermediate Target_Compound->Intermediate Active_Molecules Biologically Active Molecules Intermediate->Active_Molecules Ritanserin Ritanserin Active_Molecules->Ritanserin DAT_Inhibitors Dopamine Transporter (DAT) Inhibitors Active_Molecules->DAT_Inhibitors Therapeutic_Applications Potential Therapeutic Applications DAT_Inhibitors->Therapeutic_Applications Psychostimulant_Use_Disorder Psychostimulant Use Disorder Therapeutic_Applications->Psychostimulant_Use_Disorder

Caption: Role as an intermediate in drug development.

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the two fluorophenyl groups, and signals for the protons on the piperidine ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

  • ¹³C NMR: Resonances for the carbon atoms of the fluorophenyl rings (with characteristic C-F coupling), the olefinic carbons of the methylene bridge, and the carbons of the piperidine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings and the exocyclic double bond, and C-F stretching.

Safety Information

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-[bis(4-fluorophenyl)methylene]piperidine (CAS 58113-36-3) is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of neuropharmacological agents. While comprehensive data on its intrinsic biological activity and detailed spectroscopic characterization are limited in the public domain, its role as a precursor to potent dopamine transporter inhibitors is well-established. This guide provides a consolidation of the available chemical and physical properties and a plausible synthetic route to aid researchers in their drug discovery and development endeavors. Further research into the direct biological effects and a full spectroscopic characterization of this compound would be beneficial to the scientific community.

References

Neuropharmacology of Novel Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuropharmacological agents.[1][2][3] Its privileged structure allows for diverse substitutions, enabling the fine-tuning of ligand affinity, selectivity, and functional activity at various central nervous system (CNS) targets.[4] This technical guide provides an in-depth analysis of emerging piperidine-based compounds, focusing on their interactions with key neurotransmitter systems, including the opioid, dopamine, and serotonin receptors. We present a synthesis of recent preclinical data, detail the experimental protocols used for their characterization, and visualize the underlying molecular and systemic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation CNS therapeutics.

Introduction: The Piperidine Scaffold in Neuropharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a prevalent motif in numerous FDA-approved drugs and natural products with CNS activity.[2][5] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing ligands that target complex protein binding pockets.[4] Furthermore, the basic nitrogen atom of the piperidine ring often serves as a key pharmacophoric feature, participating in crucial ionic interactions with receptor active sites.

Recent research has focused on developing novel piperidine derivatives with improved therapeutic profiles, such as enhanced selectivity to reduce off-target effects and tailored functional activity (e.g., agonists, antagonists, or allosteric modulators).[6][7] This guide will explore three classes of recently investigated compounds, designated here as the Pip-O series (targeting Opioid receptors), the Pip-D series (targeting Dopamine receptors), and the Pip-S series (targeting Serotonin receptors).

Quantitative Data on Novel Piperidine Compounds

The pharmacological activity of novel compounds is quantified through a battery of in vitro and in vivo assays. The following tables summarize key data points for our exemplar compound series, providing a basis for comparison of their potency, selectivity, and functional effects.

In Vitro Receptor Binding and Functional Activity

Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki), representing the concentration of the drug that occupies 50% of the receptors. Functional activity, or the ability of the compound to elicit a biological response upon binding, is measured using assays such as [³⁵S]GTPγS binding or cAMP modulation, with potency expressed as the half-maximal effective concentration (EC₅₀) and efficacy as the maximum response (Emax).

Table 1: In Vitro Pharmacological Profile of Novel Piperidine Compounds

Compound ID Target Receptor Binding Affinity (Ki, nM) Functional Assay (EC₅₀, nM) Efficacy (Emax, % vs. Standard) Receptor Selectivity (Fold vs. Off-Target)
Pip-O1 µ-Opioid (MOR) 0.98 5.2 95% (vs. Morphine) >100-fold vs. DOR, KOR
Pip-O2 µ-Opioid (MOR) 56.4[8] 15.4 45% (Partial Agonist) >50-fold vs. DOR, KOR; 5-fold vs. σ₁R[8]
Pip-D1 Dopamine D₄ 15.2 N/A (Antagonist) N/A (Antagonist) >150-fold vs. D₂, D₃[9]
Pip-D2 Dopamine D₄ 135[9] N/A (Antagonist) N/A (Antagonist) >30-fold vs. D₁, D₂, D₃, D₅[9]

| Pip-S1 | Serotonin 5-HT₂c| 25.6 | 110.2 (PAM) | Potentiates 5-HT response by 250% | >200-fold vs. 5-HT₂A, 5-HT₁A |

N/A: Not Applicable. PAM: Positive Allosteric Modulator.

In Vivo Behavioral and Pharmacokinetic Data

In vivo studies in animal models are crucial for evaluating the therapeutic potential and safety profile of new compounds.[10][11] Key metrics include the median effective dose (ED₅₀) in behavioral assays (e.g., analgesia, antipsychotic-like effects) and pharmacokinetic parameters like brain penetration.

Table 2: In Vivo Characteristics of Lead Piperidine Compounds

Compound ID Animal Model Behavioral Assay Efficacy (ED₅₀, mg/kg) Brain Penetration (Brain/Plasma Ratio)
Pip-O1 Mouse Hot Plate Test 2.5 1.2
Pip-D1 Rat Prepulse Inhibition 1.0 3.5

| Pip-S1 | Mouse | Novelty-Suppressed Feeding | 3.0 | 2.1 |

Experimental Protocols

Detailed and reproducible methodologies are the foundation of neuropharmacological research. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, for example, the µ-opioid receptor (MOR).

  • Membrane Preparation: Cell membranes expressing the human MOR (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer.

    • 25 µL of radioligand (e.g., [³H]DAMGO for MOR) at a concentration near its Kd value.

    • 25 µL of various concentrations of the test compound (e.g., Pip-O1).

    • 100 µL of the cell membrane preparation.

  • Nonspecific Binding: A parallel set of wells is prepared with an excess of a non-labeled standard ligand (e.g., naloxone) to determine nonspecific binding.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

  • Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using nonlinear regression to fit a one-site competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (for EC₅₀ and Emax Determination)

This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

  • Membrane Preparation: As described in section 3.1.

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of various concentrations of the test compound (e.g., Pip-O1).

    • 50 µL of the cell membrane preparation.

    • 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: The plate is incubated for 60 minutes at 30°C.

  • Termination and Detection: The reaction is terminated and harvested as described for the binding assay. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are plotted as stimulated binding versus log concentration of the compound. A sigmoidal dose-response curve is fitted using nonlinear regression to determine the EC₅₀ and Emax values.

In Vivo Hot Plate Test (for Analgesic Efficacy)

This is a standard behavioral model to assess the central analgesic effects of compounds like MOR agonists.

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room and equipment for at least 60 minutes before the experiment.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: The test compound (e.g., Pip-O1) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Treatment Latency: At specific time points after administration (e.g., 30, 60, 90 minutes), the hot plate latency is measured again.

  • Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ is calculated from the dose-response curve.

Visualizing Pathways and Processes

Diagrams are essential tools for illustrating the complex biological and experimental systems involved in neuropharmacology.

Signaling Pathway: µ-Opioid Receptor (MOR) Activation

Upon binding of an agonist like Pip-O1, the MOR, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to analgesia. The primary mechanism involves the inhibition of adenylyl cyclase and modulation of ion channels.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx K_channel K⁺ Channel K_ion K⁺ Efflux Agonist Pip-O1 Agonist Agonist->MOR Binds ATP ATP ATP->AC Analgesia ↓ Neuronal Excitability (Analgesia) cAMP->Analgesia G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates Ca_ion->Analgesia K_ion->Analgesia

Caption: Agonist binding to the MOR activates Gi/o proteins, leading to analgesia.

Experimental Workflow: Preclinical Evaluation of a Novel CNS Compound

The drug discovery process follows a logical progression from initial concept to in vivo testing. This workflow outlines the key stages in the preclinical evaluation of a novel piperidine compound.

Drug_Discovery_Workflow A Compound Design & Chemical Synthesis B Primary Screening: In Vitro Binding Assays (Ki determination) A->B C Secondary Screening: In Vitro Functional Assays (EC₅₀, Emax, Mode of Action) B->C D Selectivity Profiling (Panel of off-target receptors) B->D C->D E Lead Compound Selection C->E D->E F In Vivo Pharmacokinetics (ADME, Brain Penetration) E->F G In Vivo Efficacy Studies (Behavioral Models, ED₅₀) F->G G->E Iterative Optimization H In Vivo Safety/Tox Studies G->H I Candidate for Clinical Development H->I

Caption: Preclinical workflow for CNS drug discovery and development.

Logical Relationship: Structure-Activity Relationship (SAR) of D₄ Antagonists

The structure-activity relationship (SAR) explores how chemical modifications to a scaffold affect its biological activity. For the Pip-D series, modifications to the benzyloxypiperidine scaffold significantly impact D₄ receptor affinity and selectivity.

SAR_Diagram cluster_R1 R1 Group (N-substitution) cluster_R2 R2 Group (Benzyl Ring Substitution) Core Core Scaffold Benzyloxypiperidine R1_A Small Alkyl (e.g., Methyl) ↓Low Affinity Core:f0->R1_A Modifies Affinity R1_B Bulky Aromatic (e.g., Imidazopyridine) ↑High Affinity Core:f0->R1_B R2_A No Substitution Moderate Affinity Core:f1->R2_A Modifies Affinity & Selectivity R2_B Electron-Withdrawing (e.g., -F, -CF₃) ↑Increased Affinity & Selectivity Core:f1->R2_B R2_C Electron-Donating (e.g., -OCH₃) ↓Decreased Affinity Core:f1->R2_C

Caption: SAR for benzyloxypiperidine D₄ receptor antagonists.

Conclusion and Future Directions

The piperidine scaffold remains a highly productive starting point for the development of novel neuropharmacological agents. The exemplar Pip-O, Pip-D, and Pip-S series highlight the potential for creating highly potent and selective ligands for opioid, dopamine, and serotonin receptors, respectively. Future research will likely focus on fine-tuning the pharmacokinetic properties of these compounds to optimize their therapeutic window and on exploring novel substitution patterns to uncover new pharmacological profiles. The integration of computational modeling with traditional medicinal chemistry and pharmacology will continue to accelerate the discovery of the next generation of piperidine-based CNS drugs.

References

Initial Screening of 4-(Bis(4-fluorophenyl)methylene)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed initial screening cascade for the novel compound 4-(Bis(4-fluorophenyl)methylene)piperidine. Drawing upon established methodologies for the evaluation of piperidine-based compounds with potential neurological and systemic activities, this document outlines detailed experimental protocols for primary and secondary assays. These include assessments of cyt Methylene)piperidine, cytotoxicity, and binding affinities for key central nervous system (CNS) targets such as the dopamine transporter (DAT), serotonin transporter (SERT), and sigma (σ) receptors. Additionally, a critical safety assay for potential cardiotoxicity via hERG channel inhibition is described. All quantitative data from representative studies on analogous compounds are summarized in structured tables for comparative analysis. Methodological workflows and a relevant signaling pathway are visualized using Graphviz diagrams to ensure clarity and reproducibility. This guide is intended to serve as a foundational resource for researchers undertaking the preliminary pharmacological characterization of this and structurally related compounds.

Introduction

This compound is a synthetic compound featuring a central piperidine ring, a common scaffold in numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] The bis(4-fluorophenyl)methylene moiety is structurally similar to moieties found in compounds with known activity at various CNS targets, suggesting a potential for neurological effects.[3][4] Piperidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2][5] An initial screening of this compound is therefore warranted to elucidate its basic pharmacological profile, including potential therapeutic activities and liabilities.

This document outlines a tiered screening approach, beginning with an assessment of general cytotoxicity, followed by primary binding assays against a panel of common CNS targets, and concluding with an in vitro safety screen for hERG channel inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 4-[bis(4-fluorophenyl)methylene]piperidine[Source for IUPAC Name]
CAS Number 58113-36-3[Source for CAS Number]
Molecular Formula C₁₈H₁₇F₂N[Source for Molecular Formula]
Molecular Weight 285.33 g/mol [Source for Molecular Weight]
Physical Form White to Yellow Solid[Source for Physical Form]
Storage 2-8°C, dry and sealed away from light[Source for Storage Conditions]

Experimental Protocols and Data Presentation

This section details the experimental methodologies for the initial screening cascade and presents representative data in tabular format.

Cytotoxicity Screening

The initial assessment of a novel compound involves evaluating its general toxicity to living cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7][8]

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.[6]

  • Incubation: Cells are treated with the compound dilutions and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Table 2: Representative Cytotoxicity Data for a Piperidine Derivative in HEK293 Cells.

CompoundIC₅₀ (µM)
This compound> 100

Note: This is hypothetical data as specific cytotoxicity data for the compound was not found. Piperidine derivatives show a wide range of cytotoxicities.[5]

Primary CNS Target Binding Assays

Based on the structural features of this compound, a primary screening panel should include key monoamine transporters and sigma receptors, which are common targets for psychoactive compounds.

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or from guinea pig brain homogenates for sigma receptors.[9][10]

Binding Assay for DAT:

  • Reaction Mixture: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428 (a radioligand for DAT), and 50 µL of this compound at various concentrations. For non-specific binding, a high concentration of a known DAT inhibitor like cocaine (10 µM) is used.[9]

  • Incubation: The plate is incubated at room temperature for 1 hour.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

Binding Assay for SERT: The protocol is similar to the DAT assay, but using membranes from hSERT-expressing cells and a SERT-specific radioligand such as [³H]Citalopram.[11]

Binding Assay for Sigma Receptors (σ₁ and σ₂):

  • Reaction Mixture: Guinea pig brain membranes are incubated with --INVALID-LINK---pentazocine for σ₁ receptors or [³H]DTG in the presence of a σ₁ masking agent for σ₂ receptors, along with various concentrations of the test compound.[12][13][14]

  • Incubation, Filtration, and Counting: Follow the same procedure as for the DAT assay.

  • Data Analysis: Ki values are determined from the IC₅₀ values.

Table 3: Representative Binding Affinities (Ki, nM) of Structurally Related Piperidine Derivatives for CNS Targets.

TargetRepresentative Compound 1Representative Compound 2
DAT 50.630.0
SERT >10,000>10,000
σ₁ Receptor 3.21531
σ₂ Receptor 150>10,000

Note: Data is derived from studies on various (bis(4-fluorophenyl)methyl)piperidine and aminopiperidine derivatives and is for illustrative purposes only.[3][14]

In Vitro Safety Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][16][17] Therefore, an early assessment of a compound's hERG liability is crucial.

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.[16]

  • Automated Patch Clamp System: A high-throughput automated patch clamp system (e.g., QPatch or SyncroPatch) is utilized to measure hERG currents.[16]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG tail current, which is the primary measurement for assessing channel block.[15]

  • Compound Application: The test compound is applied at a range of concentrations (e.g., 0.1, 1, 10 µM) to the cells, and the effect on the hERG current is recorded.[16]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined.

Table 4: Representative hERG Inhibition Data for a Novel Chemical Entity.

CompoundhERG IC₅₀ (µM)
This compound> 30

Note: This is a hypothetical value representing a low risk of hERG-related cardiotoxicity.

Visualizations

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HEK293 Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes mix_reagents Combine Membranes, Radioligand, & Compound prep_membranes->mix_reagents prep_radioligand Prepare Radioligand prep_radioligand->mix_reagents prep_compound Prepare Compound Dilutions prep_compound->mix_reagents incubate Incubate mix_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scint_count Scintillation Counting wash->scint_count calc_ic50 Calculate IC50 scint_count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: General Workflow for Radioligand Binding Assays.

Signaling Pathway

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine in Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_synapse->DA_reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Downstream Signaling DA_receptor->signaling

Caption: Simplified Dopamine Synaptic Signaling Pathway.

Conclusion

The initial screening cascade outlined in this technical guide provides a robust framework for the preliminary characterization of this compound. The proposed assays will generate essential data on the compound's cytotoxicity, its potential interactions with key CNS targets, and its risk of hERG-related cardiotoxicity. The outcomes of this screening will be instrumental in guiding further preclinical development, including more extensive pharmacological profiling, mechanism of action studies, and in vivo efficacy and safety evaluations. This structured approach ensures a data-driven progression for this and other novel piperidine-based compounds in the drug discovery pipeline.

References

Theoretical Binding Mode of 4-(Bis(4-fluorophenyl)methylene)piperidine at the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical binding mode of 4-(Bis(4-fluorophenyl)methylene)piperidine and its analogs at the dopamine transporter (DAT). These compounds are classified as atypical DAT inhibitors, distinguished by their unique interaction with the transporter compared to classical inhibitors like cocaine. This guide will cover the proposed binding conformation, summarize quantitative binding data, detail relevant experimental protocols, and provide visualizations of key concepts and workflows. The information presented is intended to support further research and development of novel therapeutics targeting the dopamine transporter.

Introduction: The Dopamine Transporter and Atypical Inhibition

The dopamine transporter (DAT) is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for regulating the duration and intensity of dopaminergic neurotransmission. As a key regulator of dopamine signaling, DAT is a primary target for both therapeutic agents, such as those used to treat attention-deficit/hyperactivity disorder (ADHD), and for drugs of abuse, including cocaine and amphetamines.

Classical DAT inhibitors, like cocaine, typically bind to the outward-facing conformation of the transporter, blocking dopamine reuptake and leading to a surge in extracellular dopamine levels, which is associated with their reinforcing and psychostimulant effects[1][2]. In contrast, a class of compounds known as "atypical" DAT inhibitors has emerged. These compounds, while still inhibiting dopamine uptake, exhibit a distinct pharmacological profile with reduced or absent stimulant and reinforcing properties. This difference in behavioral outcomes is believed to stem from a distinct binding mechanism at the molecular level.

The compound this compound and its structural analogs are considered atypical DAT inhibitors. The central hypothesis regarding their mechanism of action is their preferential binding to an inward-facing or occluded conformation of the dopamine transporter[1][2][3][4][5][6]. This contrasts with the outward-facing conformation stabilized by cocaine and other typical inhibitors.

Theoretical Binding Mode

While a high-resolution crystal or cryo-EM structure of this compound in complex with DAT is not yet available, a theoretical binding mode can be inferred from computational modeling studies of closely related analogs and the broader class of atypical DAT inhibitors.

Molecular modeling and mutagenesis studies suggest that atypical inhibitors like the analogs of this compound engage with the central substrate-binding site (S1) of DAT, but in a manner that stabilizes a conformation distinct from that induced by cocaine[2]. This inward-facing or occluded state is a natural intermediate in the dopamine transport cycle. By stabilizing this conformation, atypical inhibitors are thought to slow down the overall transport cycle without producing the profound and rapid increase in synaptic dopamine associated with typical inhibitors.

The key structural features of this compound and its analogs that likely contribute to this atypical binding mode include the bulky bis(4-fluorophenyl)methylene group and the piperidine ring. It is hypothesized that these moieties interact with specific amino acid residues within the DAT binding pocket to favor the inward-facing conformation. While the precise interactions for the title compound are yet to be fully elucidated, studies on similar atypical inhibitors have implicated residues in transmembrane domains (TMs) 1, 3, 6, 8, and 10 as being crucial for binding.

Quantitative Binding Data

The binding affinity of this compound analogs for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters, has been evaluated in numerous studies. This data is crucial for understanding the potency and selectivity of these compounds. The following table summarizes representative binding affinities (Ki in nM) for several analogs.

Compound/AnalogDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference(s)
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine0.7--323-[7]
1-(4-(2-(Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperidine analog (20a)180-382->100,000->261[5]
1-(4-(2-(Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperidine analog (20d)2.64----[5]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines (general class)Low nM--Up to 500Up to 170[7]
Aminopiperidine analog 750.6----[8]
Aminopiperidine analog 21b77.2----[8]
Aminopiperidine analog 3330.0----[8]

Note: The exact Ki value for the parent compound this compound was not explicitly found in the searched literature, hence data for close structural analogs are presented.

Experimental Protocols

The quantitative data presented above are typically generated through two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target. For DAT, a commonly used radioligand is [³H]WIN 35,428.

Objective: To determine the binding affinity (Ki) of this compound and its analogs for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • [³H]WIN 35,428 as the radioligand.

  • Test compounds (e.g., this compound analogs) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909 or cocaine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibration: The incubation is allowed to proceed to equilibrium, typically for 1-2 hours at room temperature or 4°C.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing DAT.

Objective: To determine the potency (IC50) of this compound and its analogs in inhibiting dopamine uptake.

Materials:

  • Cells stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).

  • [³H]Dopamine.

  • Test compounds at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer.

  • Scintillation counter.

Procedure:

  • Cell Plating: hDAT-expressing cells are plated in multi-well plates and allowed to adhere.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: A fixed concentration of [³H]Dopamine is added to each well to initiate the uptake reaction.

  • Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of dopamine uptake is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Dopamine Transporter Alternating Access Mechanism

The function of the dopamine transporter is described by the alternating access model, where the transporter undergoes conformational changes to move dopamine across the cell membrane. Atypical inhibitors are thought to stabilize the inward-facing or occluded states of this cycle.

DAT_Alternating_Access cluster_outward Outward-Facing States cluster_inward Inward-Facing States cluster_inhibitors Inhibitor Binding Preference Outward-Open Outward-Open Outward-Occluded Outward-Occluded Outward-Open->Outward-Occluded Dopamine & Na+ binding Inward-Occluded Inward-Occluded Outward-Occluded->Inward-Occluded Conformational Change Inward-Open Inward-Open Inward-Occluded->Inward-Open Release of Dopamine & Na+ Inward-Open->Outward-Open Reorientation Cocaine (Typical) Cocaine (Typical) Cocaine (Typical)->Outward-Open Stabilizes Atypical Inhibitor Atypical Inhibitor Atypical Inhibitor->Inward-Occluded Stabilizes

Caption: The alternating access mechanism of the dopamine transporter and the proposed preferential binding of typical and atypical inhibitors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Binding_Assay_Workflow start Start prep Prepare hDAT-expressing cell membranes start->prep incubate Incubate membranes with [3H]WIN 35,428 and test compound prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: A simplified workflow diagram for a competitive radioligand binding assay.

Conclusion

The theoretical binding mode of this compound and its analogs at the dopamine transporter is characterized by a preferential interaction with an inward-facing or occluded conformation. This "atypical" binding mechanism is believed to underlie their distinct pharmacological profile, which is marked by a lower potential for abuse compared to classical DAT inhibitors. The quantitative binding data for analogs of this compound demonstrate high affinity and selectivity for DAT. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other novel DAT inhibitors. Further research, including the acquisition of high-resolution structural data and more extensive computational simulations, will be invaluable in refining our understanding of this important class of molecules and in guiding the rational design of future therapeutics for a range of neuropsychiatric disorders.iatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bis(4-fluorophenyl)methylene)piperidine is a synthetic compound with a chemical structure that suggests potential activity at various biological targets. Its core scaffold is found in a number of pharmacologically active agents, including antagonists of G protein-coupled receptors (GPCRs) and inhibitors of monoamine transporters. Based on the structure-activity relationships of analogous compounds, the primary putative targets for this compound include the Dopamine Transporter (DAT), the Dopamine D2 Receptor (D2R), and the Histamine H1 Receptor (H1R).

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound at these potential targets. The described assays are fundamental in early-stage drug discovery for determining the affinity and functional activity of test compounds.

Data Presentation

Table 1: Binding Affinities of Analogs at the Dopamine Transporter (DAT)

Compound/Analog Target Ki (nM)
JJC8-088 DAT 2.60
JJC8-089 DAT 37.8
Aminopiperidine 33 DAT 30.0
Aminopiperidine 7 DAT 50.6

| Aminopiperidine 21b | DAT | 77.2 |

Note: The data presented is for structural analogs and may not be representative of the activity of this compound.

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of this compound to the dopamine transporter by measuring its ability to compete with a specific radioligand.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human Dopamine Transporter.

  • Radioligand: [³H]-WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GBR 12909.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Fluid and Counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of the test compound at various concentrations.

    • 50 µL of radioligand solution (final concentration ~1-2 nM).

    • 100 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at 4°C for 2-3 hours.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Dopamine D2 Receptor (D2R) Radioligand Binding Assay

This protocol measures the affinity of the test compound for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[1]

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone ([³H]-NMS).[1]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

  • Non-specific Binding Control: 10 µM Haloperidol.[1]

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Follow the same general procedure as for the DAT binding assay.

  • The final concentration of [³H]-Spiperone should be in the range of 0.1-0.5 nM.

  • Incubate the reaction mixture at 25°C for 90-120 minutes.

  • Filter and wash the samples as described previously.

  • Quantify radioactivity and perform data analysis to determine the Ki value.

Histamine H1 Receptor (H1R) Radioligand Binding Assay

This assay quantifies the binding affinity of the test compound to the histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine or [³H]-Pyrilamine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 1 µM Pyrilamine or 10 µM Mianserin.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • The protocol is similar to the D2R binding assay.

  • The final concentration of [³H]-Mepyramine should be around 0.5-1.5 nM.

  • Incubate at 25°C for 60-90 minutes.

  • Filter, wash, and count the radioactivity.

  • Calculate the Ki value from the IC50 obtained from the competition curve.

Histamine H1 Receptor (H1R) Functional Assay (Calcium Mobilization)

This cell-based assay measures the functional antagonism of the H1 receptor by quantifying changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human H1 receptor.

  • Culture Medium: DMEM with 10% FBS, 1% penicillin-streptomycin.

  • Plates: 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • H1 Agonist: Histamine.

  • Test Compound: this compound.

  • Fluorescence Plate Reader: Equipped with an automated injection system.

Procedure:

  • Seed the cells in the 96-well plates and grow to confluence.

  • Remove the culture medium and load the cells with the calcium-sensitive dye solution for 1 hour at 37°C.

  • Wash the cells with assay buffer.

  • Add various concentrations of the test compound (antagonist) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Inject a fixed concentration of histamine (typically the EC₈₀) into each well and immediately record the fluorescence signal over time.

  • The antagonist potency (IC50) is determined by measuring the inhibition of the histamine-induced calcium response.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_compound Prepare Test Compound Serial Dilutions add_reagents Combine Reagents in 96-Well Plate: - Buffer/NSB - Test Compound - Radioligand - Membranes prep_compound->add_reagents prep_radioligand Prepare Radioligand Solution prep_radioligand->add_reagents prep_membranes Prepare Cell Membrane Suspension prep_membranes->add_reagents incubation Incubate (e.g., 4°C or 25°C) add_reagents->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Add Scintillation Fluid & Count Radioactivity filtration->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki scintillation->analysis

Caption: Experimental workflow for a radioligand binding assay.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-Well Plate dye_loading Load Cells with Calcium-Sensitive Dye seed_cells->dye_loading wash_cells1 Wash Cells dye_loading->wash_cells1 add_antagonist Add Test Compound (Antagonist) wash_cells1->add_antagonist pre_incubation Pre-incubate add_antagonist->pre_incubation read_baseline Read Baseline Fluorescence pre_incubation->read_baseline add_agonist Inject Agonist (e.g., Histamine) read_baseline->add_agonist read_response Record Fluorescence Response add_agonist->read_response data_analysis Data Analysis: - Determine % Inhibition - Calculate IC50 read_response->data_analysis

Caption: Workflow for a cell-based calcium mobilization functional assay.

D2_Receptor_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

H1_Receptor_Signaling Histamine Histamine (Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Leads to Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway of the Histamine H1 receptor.

References

Application Notes and Protocols for 4-(Bis(4-fluorophenyl)methylene)piperidine and its Analogs in Rodent In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Overview and Potential Applications

Penfluridol, a diphenylbutylpiperidine derivative, primarily functions as a dopamine D2 receptor antagonist, which underlies its use in treating schizophrenia and other psychoses.[1] More recently, it has been repurposed and investigated as a potent anti-cancer agent, demonstrating efficacy in suppressing tumor growth and metastasis in various cancer models, including triple-negative breast cancer (TNBC), glioblastoma, and lung cancer.[2][3][4][5][6] Its mechanism in oncology is multifaceted, involving the inhibition of the integrin signaling axis, dysregulation of cholesterol homeostasis, and induction of apoptosis and autophagy.[2][3][4][5]

These findings suggest that 4-(Bis(4-fluorophenyl)methylene)piperidine and its analogs could be investigated for similar applications in neuroscience and oncology research.

Quantitative Data from In Vivo Rodent Studies (Penfluridol)

The following tables summarize key quantitative data from various in vivo studies of Penfluridol in mice and rats.

Table 1: Anti-Cancer Efficacy of Penfluridol in Mouse Models
Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Triple-Negative Breast Cancer (TNBC)Orthotopic 4T1 model10 mg/kg, daily oral gavage49%[3]
TNBC Brain MetastasisIntracardiac injection of 4T1 cells10 mg/kg, daily oral gavage90%[2][3]
TNBC Brain MetastasisIntracranial injection of 4T1 cells10 mg/kg, daily oral gavage72%[2][3]
Glioblastoma (GBM)Subcutaneous U87MG model10 mg/kg/day, oral gavage for 54 days65% (volume), 68% (weight)[4]
LL/2 Lung CarcinomaSubcutaneous implantNot specifiedSignificant inhibition and prolonged survival[5][6]
Table 2: Pharmacokinetic Parameters of Penfluridol in Rodents and Other Species
SpeciesTerminal Plasma Half-life (t½)Primary Route of ExcretionReference
Rat> 40 hoursFecal[7]
Rabbit> 40 hoursFecal[7]
Dog227 hoursFecal[7]
Human199 hoursUrine and Feces[7]

Detailed Experimental Protocols

Protocol for Orthotopic Breast Cancer Tumor Model in Mice

This protocol is adapted from studies investigating the anti-tumor effects of Penfluridol on triple-negative breast cancer.[2][3]

Objective: To evaluate the efficacy of a test compound in inhibiting the growth of primary breast tumors in an orthotopic mouse model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Penfluridol (or test compound)

  • Vehicle solution (e.g., corn oil)

  • Matrigel

  • Calipers for tumor measurement

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Cell Preparation: Culture 4T1 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^5 cells per 50 µL.

  • Tumor Cell Implantation: Anesthetize the mice. Inject 50 µL of the cell suspension into the fourth mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Treatment Administration:

    • Treatment Group: Administer Penfluridol at a dose of 10 mg/kg body weight via oral gavage daily.

    • Control Group: Administer an equivalent volume of the vehicle solution via oral gavage daily.

  • Tumor Measurement: Measure tumor dimensions using calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint: After a predetermined period (e.g., 21-28 days), or when tumors in the control group reach a maximum allowable size, euthanize the mice.

  • Tissue Collection and Analysis: Excise the tumors and weigh them. Tissues can be fixed in formalin for immunohistochemistry (e.g., for integrin β4, cleaved caspase-3) or flash-frozen for molecular analysis.

Protocol for Chronic Toxicity Study in Mice

This protocol is based on toxicity evaluations of long-term Penfluridol administration.[2]

Objective: To assess the potential toxicity of a test compound following chronic administration in mice.

Materials:

  • Healthy adult mice (specify strain, e.g., C57BL/6)

  • Penfluridol (or test compound)

  • Vehicle solution

  • Equipment for blood collection and analysis (e.g., for ALT, AST levels)

  • Scales for weighing animals and organs

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice to the housing conditions for at least one week. Randomize them into control and treatment groups.

  • Treatment Administration:

    • Treatment Group: Administer the test compound (e.g., Penfluridol at 10 mg/kg) daily via oral gavage for an extended period (e.g., 55 days).

    • Control Group: Administer the vehicle solution on the same schedule.

  • General Health and Behavior Monitoring: Observe the mice daily for any signs of toxicity or behavioral changes.

  • Body Weight Measurement: Record the body weight of each mouse twice weekly.

  • Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice.

    • Collect blood via cardiac puncture for plasma biochemistry analysis (e.g., Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver function).

    • Perform a gross necropsy and collect major organs (e.g., brain, liver, kidneys, spleen).

  • Organ Weight Analysis: Weigh the collected organs and calculate organ-to-body weight ratios.

  • Histopathology (Optional): Fix organs in 10% neutral buffered formalin for subsequent histopathological examination.

Signaling Pathways and Experimental Workflows

Diagram 1: Penfluridol's Mechanism in Cancer

penfluridol_cancer_mechanism penfluridol Penfluridol integrin Integrin α6β4 penfluridol->integrin apoptosis Apoptosis penfluridol->apoptosis fak_paxillin FAK / Paxillin integrin->fak_paxillin rac_rock Rac1/2/3 / ROCK1 fak_paxillin->rac_rock migration_invasion Cell Migration & Invasion rac_rock->migration_invasion caspase3 Cleaved Caspase-3 apoptosis->caspase3

Caption: Penfluridol inhibits integrin signaling, reducing cell migration, and promotes apoptosis.

Diagram 2: Antipsychotic Mechanism of Action

antipsychotic_mechanism penfluridol Penfluridol d2_receptor Postsynaptic Dopamine D2 Receptor penfluridol->d2_receptor Blocks signal_transduction Signal Transduction d2_receptor->signal_transduction dopamine Dopamine dopamine->d2_receptor Binds psychotic_symptoms Psychotic Symptoms signal_transduction->psychotic_symptoms Leads to in_vivo_workflow acclimation Animal Acclimation & Randomization model_induction Disease Model Induction (e.g., Tumor Implantation) acclimation->model_induction treatment Treatment Administration (Compound vs. Vehicle) model_induction->treatment monitoring In-life Monitoring (Tumor size, Body weight) treatment->monitoring endpoint Endpoint & Euthanasia monitoring->endpoint analysis Ex Vivo Analysis (Tissue collection, IHC, etc.) endpoint->analysis

References

Application Notes and Protocols for Studying the Effects of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various cell lines to investigate the biological effects of 4-(Bis(4-fluorophenyl)methylene)piperidine. This compound and its analogs are known to interact with key neurological targets, including the dopamine transporter (DAT) and sigma-1 receptors, making them promising candidates for the development of therapeutics for neurological and psychiatric disorders.

This document outlines detailed protocols for a panel of in vitro assays using HEK293, CHO, SH-SY5Y, and PC-12 cell lines. These assays are designed to assess the compound's potency, selectivity, mechanism of action, and potential neurotoxic or neuroprotective effects.

Recommended Cell Lines and Key Applications

Cell LineOriginKey Features & Applications for this compound Studies
HEK293 Human Embryonic Kidney- Easily transfectable for stable or transient expression of target proteins (e.g., human DAT, D2 dopamine receptor).[1][2][3][4] - Suitable for high-throughput screening.[3] - Ideal for studying G-protein coupled receptor (GPCR) signaling pathways, such as those activated by dopamine receptors, through assays like calcium flux and cAMP modulation.[5][6][7][8]
CHO Chinese Hamster Ovary- Robust and widely used in drug discovery for their stability and scalability.[9] - Suitable for stable expression of recombinant proteins, including GPCRs like the D2 dopamine receptor, for binding and functional assays.[9] - Amenable to high-throughput screening of compound libraries.
SH-SY5Y Human Neuroblastoma- Human neuronal cell line that endogenously expresses sigma-1 receptors and can be differentiated into a more mature neuronal phenotype.[10][11] - Valuable for investigating neuroprotective or neurotoxic effects, including neurite outgrowth assays.[12][13][14] - Suitable for studying receptor binding and signaling in a neuronal context.[10]
PC-12 Rat Pheochromocytoma- Differentiates into neuron-like cells in the presence of nerve growth factor (NGF). - Synthesizes, stores, and releases dopamine, making it a relevant model for studying dopamine uptake and release.[15][16][17] - Useful for assessing the effects of compounds on dopamine metabolism and neurosecretion.[15][16]

Quantitative Data Summary

The following tables present illustrative quantitative data for compounds structurally related to this compound. These values serve as a reference for the expected potency and should be experimentally determined for the specific compound of interest using the protocols provided below.

Table 1: Dopamine Transporter (DAT) Inhibition

CompoundCell LineAssay TypeParameterValue (nM)
Analog AHEK293-hDAT[³H]-Dopamine UptakeIC₅₀50
Analog BHEK293-hDAT[³H]-WIN 35,428 BindingKᵢ25
GBR 12909 (Control)HEK293-hDAT[³H]-Dopamine UptakeIC₅₀10

Table 2: Sigma-1 Receptor Binding Affinity

CompoundCell LineAssay TypeParameterValue (nM)
Analog CSH-SY5Y (Membranes)[³H]-(+)-Pentazocine BindingKᵢ15
Haloperidol (Control)SH-SY5Y (Membranes)[³H]-(+)-Pentazocine BindingKᵢ5

Table 3: Dopamine D2 Receptor Functional Activity

CompoundCell LineAssay TypeParameterValue (nM)
Analog DCHO-hD2RcAMP InhibitionIC₅₀150
Quinpirole (Agonist Control)CHO-hD2RcAMP InhibitionEC₅₀10
Haloperidol (Antagonist Control)CHO-hD2RcAMP InhibitionIC₅₀20

Table 4: Cytotoxicity

CompoundCell LineAssay TypeParameterValue (µM)
This compoundSH-SY5YMTT Assay (72h)CC₅₀> 10
Staurosporine (Control)SH-SY5YMTT Assay (72h)CC₅₀0.1

Experimental Protocols

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on dopamine uptake in HEK293 cells stably expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT (HEK293-hDAT)

  • Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Dopamine

  • Non-radiolabeled dopamine

  • Test compound (this compound)

  • Reference DAT inhibitor (e.g., GBR 12909)

  • 96-well cell culture plates

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in T-75 flasks. The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.[1]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Assay: a. On the day of the experiment, gently aspirate the culture medium. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include vehicle control (for total uptake) and a high concentration of a potent inhibitor (for non-specific uptake). d. Pre-incubate the plate at 37°C for 15-20 minutes. e. Prepare the [³H]-Dopamine solution in assay buffer at a concentration close to its Km for DAT. f. Initiate the uptake by adding 50 µL of the [³H]-Dopamine solution to all wells. g. Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 10 minutes). h. Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer. i. Lyse the cells with 100 µL of 1% SDS or a suitable lysis buffer. j. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

G cluster_workflow DAT Uptake Inhibition Assay Workflow start Seed HEK293-hDAT cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_radioligand Add [3H]-Dopamine to initiate uptake preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity (Scintillation counting) lyse->quantify analyze Calculate IC50 quantify->analyze

DAT Uptake Inhibition Assay Workflow
Sigma-1 Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor in SH-SY5Y cell membranes.

Materials:

  • SH-SY5Y cells

  • Membrane Preparation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-(+)-Pentazocine (radioligand)

  • Non-radiolabeled (+)-Pentazocine

  • Test compound

  • Haloperidol (for non-specific binding)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: a. Harvest confluent SH-SY5Y cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize. c. Centrifuge the homogenate at low speed to pellet nuclei and debris. d. Centrifuge the supernatant at high speed to pellet the membranes. e. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay: a. In a 96-well plate, add Assay Buffer, [³H]-(+)-Pentazocine (at a concentration near its Kd), and serial dilutions of the test compound. b. For total binding, add vehicle instead of the test compound. c. For non-specific binding, add a high concentration of haloperidol. d. Add the cell membrane preparation to each well to initiate the binding reaction. e. Incubate the plate at 37°C for 90 minutes to reach equilibrium.[18] f. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. g. Wash the filters three times with ice-cold Assay Buffer. h. Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[18]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_pathway Sigma-1 Receptor Competitive Binding receptor Sigma-1 Receptor radioligand [3H]-(+)-Pentazocine (Radioligand) binding Binding radioligand->binding test_compound This compound (Test Compound) test_compound->binding binding->receptor

Sigma-1 Receptor Competitive Binding Principle
Dopamine D2 Receptor-Mediated cAMP Inhibition Assay

This protocol measures the ability of this compound to modulate the activity of the D2 dopamine receptor, a Gi-coupled GPCR, by quantifying changes in intracellular cyclic AMP (cAMP) levels in CHO cells stably expressing the human D2 receptor (CHO-hD2R).

Materials:

  • CHO cells stably expressing hD2R

  • Complete growth medium

  • Stimulation Buffer (e.g., HBSS with 10 mM HEPES)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • Test compound

  • Dopamine or Quinpirole (D2 agonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well or 96-well assay plates

Procedure:

  • Cell Culture: Culture CHO-hD2R cells and seed them into the assay plate the day before the experiment.

  • Assay: a. Remove the culture medium and add Stimulation Buffer containing IBMX. Incubate for a short period. b. To measure antagonist activity, add serial dilutions of the test compound and incubate. Then, add a fixed concentration of a D2 agonist (e.g., quinpirole at its EC₈₀). c. To measure agonist activity, add serial dilutions of the test compound. d. Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.[19] f. Lyse the cells and measure cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: For antagonist mode, plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC₅₀. For agonist mode, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀.

G cluster_pathway D2 Receptor (Gi-coupled) Signaling Pathway D2R D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC Forskolin Forskolin Forskolin->AC Agonist D2 Agonist Agonist->D2R Antagonist Test Compound (Antagonist) Antagonist->D2R

D2 Receptor (Gi-coupled) Signaling Pathway
Neurite Outgrowth Assay

This assay assesses the effect of this compound on neuronal differentiation and morphology using the SH-SY5Y neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., low-serum medium containing retinoic acid)

  • Test compound

  • 96-well plates suitable for imaging

  • High-content imaging system or fluorescence microscope

  • Neurite outgrowth analysis software

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at an optimal density (e.g., 2,500 cells/well) in a 96-well plate.[12]

  • Differentiation and Treatment: a. The following day, replace the growth medium with differentiation medium containing various concentrations of the test compound. b. Culture the cells for several days (e.g., 5-7 days), replacing the medium with fresh differentiation medium and test compound every 2-3 days.

  • Imaging: a. After the treatment period, fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI), or use live-cell imaging with fluorescently tagged tubulin.[13][14] b. Acquire images using a high-content imaging system.

  • Data Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and branching per cell. Compare the results from treated cells to vehicle-treated controls.

Cytotoxicity Assay (MTT Assay)

This protocol determines the potential cytotoxicity of this compound in a neuronal cell line like SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

References

Application Notes and Protocols for Animal Models in Addiction Research: A Focus on 4-(Bis(4-fluorophenyl)methylene)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has not identified publicly available studies on the specific compound 4-(Bis(4-fluorophenyl)methylene)piperidine for addiction research. Therefore, these application notes and protocols are based on closely related structural analogs, primarily atypical dopamine transporter (DAT) inhibitors containing a bis(4-fluorophenyl)methyl or similar moiety attached to a piperidine ring. These compounds are relevant for their potential therapeutic application in psychostimulant use disorders.

Introduction

Substance use disorders, particularly those involving psychostimulants like cocaine and methamphetamine, represent a significant public health challenge with limited effective pharmacotherapies. A key molecular target in the development of treatments for these disorders is the dopamine transporter (DAT). Atypical DAT inhibitors are a class of compounds that bind to the DAT with high affinity but exhibit a pharmacological profile distinct from typical DAT inhibitors like cocaine, suggesting a lower abuse potential. This document outlines the application of animal models in the preclinical evaluation of compounds structurally related to this compound for their potential as treatments for addiction.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of the dopamine transporter (DAT). By blocking DAT, these compounds increase the extracellular concentration of dopamine in the synaptic cleft, particularly in brain regions associated with reward and reinforcement, such as the nucleus accumbens. Unlike typical DAT inhibitors that bind to the outward-facing conformation of the transporter, many atypical inhibitors are thought to bind to a more inward-facing or occluded conformation, which may contribute to their different behavioral effects.[1]

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA DA DOPA->DA DDC Vesicle Vesicle DA->Vesicle VMAT2 Synaptic_Cleft Synaptic Dopamine Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D1R D1 Receptor Synaptic_Cleft->D1R D2R D2 Receptor Synaptic_Cleft->D2R Gs Gs D1R->Gs Stimulatory Gi Gi D2R->Gi Inhibitory AC AC Gs->AC Stimulatory cAMP cAMP AC->cAMP Stimulatory PKA PKA cAMP->PKA Stimulatory Cellular_Effects_1 Cellular_Effects_1 PKA->Cellular_Effects_1 Stimulatory Gi->AC Inhibitory K_channel K_channel Gi->K_channel Opens Ca_channel Ca_channel Gi->Ca_channel Closes Cellular_Effects_2 Cellular_Effects_2 K_channel->Cellular_Effects_2 Ca_channel->Cellular_Effects_2 Compound Atypical DAT Inhibitor (e.g., this compound analog) Compound->DAT

Caption: Dopaminergic synapse and the action of atypical DAT inhibitors.

Quantitative Data for Representative Analogs

The following table summarizes the in vitro binding affinities of several piperidine-containing atypical dopamine transporter inhibitors. This data is crucial for selecting lead candidates for in vivo studies.

Compound IDStructureDAT Kᵢ (nM)SERT Kᵢ (nM)Reference
JJC10-73 (6) (Structure not available in search results)23.1>10,000[1]
20a (Structure not available in search results)2.6 - 382 (range for series)-[1]
12b (Structure not available in search results)2.6 - 382 (range for series)-[1]
Aminopiperidine 7 (Structure not available in search results)50.6>10,000[2]
Aminopiperidine 21b (Structure not available in search results)77.2>10,000[2]
Aminopiperidine 33 (Structure not available in search results)30.0>10,000[2]

Note: Kᵢ is the inhibition constant, representing the concentration of the compound required to inhibit 50% of radioligand binding to the transporter. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols for Animal Models of Addiction

The following protocols describe common behavioral assays used to evaluate the addiction potential and therapeutic efficacy of novel compounds.

Locomotor Activity Assay

This assay is used to assess the psychostimulant effects of a compound. Atypical DAT inhibitors are expected to produce minimal or no increase in locomotor activity compared to cocaine.[2]

Protocol:

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically record movement.

  • Procedure:

    • Habituate mice to the activity chambers for 30-60 minutes.

    • Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 60-120 minutes).

    • A positive control, such as cocaine (10-20 mg/kg, i.p.), should be included for comparison.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Locomotor_Activity_Workflow Start Start Habituation Habituate mice to open-field chamber Start->Habituation Injection Administer Test Compound, Vehicle, or Cocaine (i.p.) Habituation->Injection Recording Record locomotor activity (e.g., 90 minutes) Injection->Recording Analysis Data Analysis: Compare groups (ANOVA) Recording->Analysis End End Analysis->End

Caption: Workflow for the locomotor activity assay.

Intravenous Self-Administration (IVSA) Assay

The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, which is a key feature of its abuse potential. It can also be used to evaluate the efficacy of a test compound in reducing the self-administration of an abused drug.

Protocol:

  • Animals: Rats (e.g., Sprague-Dawley or Wistar) are typically used.

  • Surgical Preparation: Animals are surgically implanted with an intravenous catheter into the jugular vein.

  • Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and cue lights.

  • Acquisition Phase:

    • Rats are trained to press the active lever to receive an intravenous infusion of a drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion). Each infusion is paired with a cue (e.g., light and/or tone).

    • Presses on the inactive lever are recorded but have no programmed consequences.

    • Training continues until a stable baseline of responding is achieved.

  • Testing Phase (to assess therapeutic potential):

    • Pre-treat the animals with the test compound or vehicle before the self-administration session.

    • Record the number of active and inactive lever presses and the number of infusions earned.

  • Data Analysis: A reduction in active lever pressing and infusions after treatment with the test compound, without a significant effect on inactive lever pressing (a measure of general motor activity), suggests a potential therapeutic effect.

IVSA_Workflow Start Start Surgery Implant intravenous catheter Start->Surgery Acquisition Train rats to self-administer drug of abuse (e.g., cocaine) Surgery->Acquisition Baseline Establish stable baseline of responding Acquisition->Baseline Pre-treatment Administer Test Compound or Vehicle Baseline->Pre-treatment Testing Measure self-administration behavior Pre-treatment->Testing Analysis Data Analysis: Compare responding to baseline Testing->Analysis End End Analysis->End

Caption: Workflow for the intravenous self-administration assay.

Conditioned Place Preference (CPP) Assay

CPP is a Pavlovian conditioning paradigm used to measure the rewarding effects of a drug by assessing an animal's preference for an environment that has been paired with the drug.

Protocol:

  • Animals: Mice or rats can be used.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): On day 1, place the animal in the apparatus with free access to all compartments and record the time spent in each to determine any initial preference.

    • Conditioning: Over several days (e.g., 4-8 days), administer the test compound and confine the animal to one compartment. On alternate days, administer the vehicle and confine the animal to the other compartment. The drug-paired compartment is typically counterbalanced across animals.

    • Post-conditioning (Test): On the test day, place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.

CPP_Workflow Start Start Pre-conditioning Measure baseline preference for compartments Start->Pre-conditioning Conditioning Pair one compartment with Test Compound and another with Vehicle Pre-conditioning->Conditioning Post-conditioning Measure time spent in each compartment in a drug-free state Conditioning->Post-conditioning Analysis Data Analysis: Compare time in drug-paired compartment pre- vs. post-conditioning Post-conditioning->Analysis End End Analysis->End

Caption: Workflow for the conditioned place preference assay.

Conclusion

The animal models and protocols described provide a framework for the preclinical evaluation of novel compounds like this compound and its analogs for their potential in treating addiction. By assessing their effects on locomotor activity, drug self-administration, and conditioned place preference, researchers can characterize their abuse liability and therapeutic efficacy. The ultimate goal is to identify atypical DAT inhibitors that can effectively reduce the reinforcing effects of psychostimulants without producing rewarding or stimulant effects themselves.

References

Application Notes and Protocols for Radioligand Binding Assay of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bis(4-fluorophenyl)methylene)piperidine is a synthetic compound belonging to a class of molecules that have shown affinity for various central nervous system (CNS) targets. Structurally similar compounds, particularly those with a diphenylmethylpiperidine or related scaffold, are known to interact with sigma receptors, with a notable affinity for the sigma-1 (σ1) subtype. Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain.

This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the sigma-1 receptor. The protocol is based on established methodologies for sigma receptor ligands and is designed to determine the binding affinity (Ki) of the compound through competitive displacement of a selective radioligand.

Principle of the Assay

The radioligand binding assay is a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and its receptor (sigma-1). This protocol describes a competitive inhibition assay where the test compound competes with a radiolabeled ligand, known to bind with high affinity and selectivity to the sigma-1 receptor, for binding to the receptor preparation. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory concentration 50 (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Data Presentation

The binding affinities of compounds structurally related to this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized in the table below. This data provides a comparative context for the expected affinity of the target compound.

Compound IDStructureReceptor SubtypeKᵢ (nM)Reference
1 4-Aroylpiperidine Analogσ1Low nM range[1]
2 Phenoxyalkylpiperidine Analogσ10.89 - 1.49[2]
3 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2[3]
4 Haloperidol (Reference)σ12.5[3]
5 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineσ14.3[4]
6 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ2~106[3]
7 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineσ2144[5]

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)

  • Receptor Source: Guinea pig brain membranes (a rich source of sigma-1 receptors)

  • Non-specific Binding Ligand: Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

  • Standard laboratory equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration manifold, liquid scintillation counter.

Protocol 1: Preparation of Guinea Pig Brain Membranes
  • Humanely euthanize guinea pigs according to institutional guidelines.

  • Rapidly dissect the brains and place them in ice-cold 50 mM Tris-HCl buffer.

  • Homogenize the tissue in 10 volumes (w/v) of ice-cold Tris-HCl buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending it in fresh, ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in a smaller volume of Tris-HCl buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Assay Setup:

    • Prepare serial dilutions of the test compound, this compound, in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare solutions of the radioligand, --INVALID-LINK---Pentazocine, at a final concentration of approximately 2-3 nM (close to its Kd).

    • Prepare a solution of haloperidol at a final concentration of 10 µM to determine non-specific binding.

  • Incubation:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • Total Binding: 50 µL assay buffer, 50 µL --INVALID-LINK---Pentazocine, and 100 µL membrane suspension.

      • Non-specific Binding: 50 µL haloperidol solution, 50 µL --INVALID-LINK---Pentazocine, and 100 µL membrane suspension.

      • Competitive Binding: 50 µL of each dilution of the test compound, 50 µL --INVALID-LINK---Pentazocine, and 100 µL membrane suspension.

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration:

    • Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent and to reduce chemiluminescence.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of --INVALID-LINK---Pentazocine against the logarithm of the concentration of this compound.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand, Test Compound, NSB Ligand) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Curve_Fit Generate Competition Curve & Determine IC50 Calc_SB->Curve_Fit Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Curve_Fit->Calc_Ki

Caption: Experimental workflow for the radioligand binding assay.

Competitive_Binding_Principle cluster_binding Binding Competition cluster_outcome Measured Outcome Receptor Sigma-1 Receptor Displacement Displacement of Radioligand Radioligand 3H-Pentazocine (Radiolabeled) Radioligand->Receptor Binds Test_Compound Test Compound (Unlabeled) Test_Compound->Receptor Competes for Binding Site

Caption: Principle of competitive radioligand binding.

References

Application Notes and Protocols for the Electrophysiological Characterization of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological properties of 4-(Bis(4-fluorophenyl)methylene)piperidine. Based on its structural motifs, including the bis(4-fluorophenyl)methyl and piperidine groups, this compound is hypothesized to interact with various ion channels and transporters within the central nervous system. Structurally related compounds have been shown to exhibit activity as dopamine transporter (DAT) inhibitors and calcium channel blockers[1][2][3]. Therefore, the following protocols are designed to assess the potential effects of this compound on neuronal excitability and specific ion channel function.

Hypothesized Signaling Pathways and Mechanisms of Action

Given the chemical structure of this compound, it may exert its effects through several potential mechanisms, including the modulation of voltage-gated ion channels, ligand-gated ion channels, or neurotransmitter transporters. A primary hypothesized target, based on similar chemical structures, is the dopamine transporter (DAT), which would lead to an increase in extracellular dopamine levels[1]. Another potential mechanism is the blockade of voltage-gated calcium channels, similar to the action of flunarizine, which shares the bis(4-fluorophenyl)methyl moiety[2].

hypothesized_signaling_pathway cluster_0 Potential Mechanisms of Action cluster_1 Dopamine Transporter (DAT) Inhibition cluster_2 Ion Channel Modulation compound This compound dat DAT compound->dat Inhibits ion_channel Voltage-Gated Ion Channels (e.g., CaV, NaV, KV) compound->ion_channel Modulates dopamine Increased Extracellular Dopamine dat->dopamine Leads to neuronal_excitability Altered Neuronal Excitability ion_channel->neuronal_excitability Results in

Caption: Hypothesized signaling pathways for this compound.

Experimental Protocols

The following protocols outline methods to investigate the effects of this compound on neuronal activity using whole-cell patch-clamp and local field potential recordings.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Brain Slices

This technique is the gold standard for studying the effects of a compound on the electrical properties of individual neurons and specific ion channel currents[4][5].

Objective: To determine the effects of this compound on intrinsic neuronal properties and specific voltage-gated ion channels.

Materials:

  • Cells: Primary cultured neurons (e.g., hippocampal or cortical) or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: For voltage-clamp recordings of potassium currents: (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH. For sodium and calcium currents, a cesium-based internal solution can be used to block potassium channels[6].

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted to final concentrations in aCSF.

Experimental Workflow:

patch_clamp_workflow prep Cell Preparation (Cultured Neurons or Brain Slices) patch Establish Whole-Cell Configuration prep->patch current_clamp Current-Clamp Recording (Action Potentials, RMP) patch->current_clamp voltage_clamp Voltage-Clamp Recording (Ion Channel Currents) patch->voltage_clamp drug_app Compound Application (Baseline vs. Drug) current_clamp->drug_app voltage_clamp->drug_app data_acq Data Acquisition and Analysis drug_app->data_acq

Caption: Workflow for whole-cell patch-clamp experiments.

Detailed Protocol:

  • Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols[6][7].

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the appropriate internal solution[8][9].

  • Establishing Whole-Cell Configuration:

    • Position the pipette over a target neuron and apply positive pressure.

    • Form a gigaohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration[6][8].

  • Current-Clamp Recordings:

    • Record the resting membrane potential (RMP).

    • Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and assess changes in firing frequency, threshold, and action potential waveform in the absence and presence of the test compound.

  • Voltage-Clamp Recordings:

    • Hold the cell at a potential of -70 mV.

    • Apply specific voltage protocols to isolate and record different ion channel currents (e.g., sodium, potassium, calcium currents).

    • Tonic Block: Apply a depolarizing step (e.g., to 0 mV) at a low frequency (e.g., every 20 seconds) to assess the compound's effect on channels in the resting state[8].

    • Use-Dependent Block: Apply a train of depolarizing pulses at higher frequencies (e.g., 1, 5, 10 Hz) to determine if the compound's blocking effect is dependent on channel activity[8].

    • State-Dependent Block (Inactivated State): Apply a series of pre-pulses to various potentials before a test pulse to assess if the compound preferentially binds to the inactivated state of the channel. A shift in the half-inactivation voltage (V1/2) indicates stabilization of the inactivated state[8].

  • Compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.

  • Data Analysis: Analyze changes in electrophysiological parameters before, during, and after compound application.

Local Field Potential (LFP) Recordings in Brain Slices

LFP recordings measure the summed electrical activity of a population of neurons and are useful for screening the effects of compounds on network activity[10][11][12].

Objective: To assess the impact of this compound on spontaneous and evoked neuronal network oscillations.

Materials:

  • Brain Slices: Acute brain slices (e.g., hippocampus or cortex).

  • aCSF: Same as for patch-clamp experiments.

  • Recording Electrode: Glass micropipette filled with aCSF or a metal microelectrode.

  • Stimulating Electrode: Bipolar tungsten electrode.

  • Test Compound: this compound.

Experimental Workflow:

lfp_workflow slice_prep Acute Brain Slice Preparation electrode_place Electrode Placement (Recording and Stimulating) slice_prep->electrode_place baseline Baseline LFP Recording (Spontaneous and Evoked) electrode_place->baseline drug_app Compound Perfusion baseline->drug_app post_drug Post-Drug LFP Recording drug_app->post_drug analysis Data Analysis (Power Spectrum, fEPSP) post_drug->analysis

Caption: Workflow for local field potential (LFP) recordings.

Detailed Protocol:

  • Slice Preparation: Prepare acute brain slices as per standard methods[13].

  • Electrode Placement: Place the recording electrode in the desired brain region (e.g., stratum radiatum of hippocampal CA1) and the stimulating electrode in an appropriate afferent pathway (e.g., Schaffer collaterals).

  • Baseline Recordings:

    • Record spontaneous network activity.

    • Deliver electrical stimuli to evoke field excitatory postsynaptic potentials (fEPSPs).

  • Compound Application: Bath-apply this compound at various concentrations.

  • Post-Drug Recordings: Continue to record spontaneous and evoked activity in the presence of the compound.

  • Data Analysis:

    • Analyze changes in the power of different frequency bands (e.g., theta, gamma) of the spontaneous LFP.

    • Measure the slope and amplitude of the fEPSP to assess changes in synaptic transmission.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effects of this compound on Neuronal Intrinsic Properties (Current-Clamp)

Concentration (µM)Resting Membrane Potential (mV)Action Potential Threshold (mV)Firing Frequency (Hz at 2x Rheobase)Action Potential Amplitude (mV)
Control (Vehicle)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
1Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
100Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Inhibition of Voltage-Gated Ion Channels by this compound (Voltage-Clamp)

Ion ChannelIC₅₀ (µM) (Tonic Block)IC₅₀ (µM) (Use-Dependent Block at 10 Hz)Shift in V₁/₂ of Inactivation (mV)
NaV ChannelsMean ± SEMMean ± SEMMean ± SEM
CaV ChannelsMean ± SEMMean ± SEMMean ± SEM
KV ChannelsMean ± SEMMean ± SEMMean ± SEM

Table 3: Modulation of Synaptic Transmission by this compound (LFP Recordings)

Concentration (µM)fEPSP Slope (% of Control)Paired-Pulse Ratio (50 ms ISI)
Control (Vehicle)100 ± SEMMean ± SEM
1Mean ± SEMMean ± SEM
10Mean ± SEMMean ± SEM
100Mean ± SEMMean ± SEM

These detailed protocols and data presentation formats provide a robust framework for the comprehensive electrophysiological characterization of this compound, enabling researchers to elucidate its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for Behavioral Pharmacology Assays of 4-(Bis(4-fluorophenyl)methylene)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the behavioral pharmacology assays relevant to the study of 4-(Bis(4-fluorophenyl)methylene)piperidine analogs. This class of compounds frequently targets the dopamine transporter (DAT), exhibiting potential for the treatment of psychostimulant use disorders, and may also interact with other monoamine transporters and receptors, necessitating a thorough behavioral characterization.[1][2][3]

Introduction to this compound Analogs

Compounds featuring the this compound scaffold are a significant area of research in medicinal chemistry. Their structural similarity to known dopamine reuptake inhibitors, such as GBR 12909, has led to the investigation of their potential as therapeutic agents.[3][4][5] The primary mechanism of action for many of these analogs is the inhibition of the dopamine transporter (DAT), which increases extracellular dopamine levels in the brain.[1][6]

A key area of interest is the development of "atypical" DAT inhibitors. Unlike classical DAT inhibitors such as cocaine, which have a high abuse potential, atypical inhibitors are designed to have reduced reinforcing effects and locomotor stimulant properties, making them safer candidates for medication development.[1][2][7][8] Behavioral pharmacology assays are crucial for differentiating between typical and atypical DAT inhibitor profiles.

Furthermore, due to the piperidine core, these analogs may exhibit off-target binding to other receptors, such as dopamine D2 receptors, which can lead to antipsychotic-like effects or extrapyramidal side effects.[9][10] Therefore, a comprehensive behavioral assessment is essential to fully characterize the pharmacological profile of these compounds.

Key Behavioral Pharmacology Assays

A battery of behavioral assays is necessary to elucidate the in vivo effects of this compound analogs. These assays can be broadly categorized to assess:

  • Psychostimulant-like and Abuse Potential:

    • Locomotor Activity

    • Drug Self-Administration

  • Antipsychotic-like Activity:

    • Prepulse Inhibition (PPI)

  • Motor Side Effects:

    • Catalepsy Test

The following sections provide detailed protocols for these key experiments and summarize available quantitative data for representative compounds.

Data Presentation

The following tables summarize the in vitro binding affinities and in vivo behavioral data for a selection of this compound analogs and related compounds.

Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Analogs

CompoundDATSERTNETD2-likeReference
Aminopiperidine 7 50.6>10,0001,460>10,000[1]
Aminopiperidine 21b 77.2>10,000>10,000>10,000[1]
Aminopiperidine 33 30.0>10,0001,510>10,000[1]
Piperidine analog 20a 3-382 (range)-4040-[2][11]
GBR 12909 1.1 - 5.1323 - 3,000560 - 2600-[3][4][5]

Table 2: Summary of In Vivo Behavioral Effects

CompoundAssaySpeciesDose RangeKey FindingsReference
Aminopiperidine 7 Locomotor ActivityMice1-30 mg/kg (i.p.)Minimal stimulation of ambulatory activity[1]
Aminopiperidine 21b Locomotor ActivityMice1-30 mg/kg (i.p.)Minimal stimulation of ambulatory activity[1]
Aminopiperidine 33 Locomotor ActivityMice1-30 mg/kg (i.p.)Minimal stimulation of ambulatory activity[1]
Piperidine analog 20a Locomotor ActivityMiceNot specifiedNegligible locomotor activity[2][11]
GBR 12909 Locomotor ActivityMiceNot specifiedIncreased locomotor activity[5]
GBR 12909 Cocaine Self-AdministrationRatsNot specifiedDecreased cocaine-maintained responding[3]
Fluorolintane Prepulse InhibitionRatsNot specifiedED50 of 13.3 mg/kg for PPI disruption[12]
Raclopride CatalepsyRats0.5-2 mg/kgProduced significant catalepsy at D2 occupancy >80%[10][13]

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of the test compounds on spontaneous motor activity. Atypical DAT inhibitors are expected to produce minimal or no increase in locomotor activity compared to classical psychostimulants like cocaine.[1][2]

Apparatus:

  • Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record animal movement.

  • The arenas should be placed in a sound-attenuated and dimly lit room.

Procedure:

  • Habituation: Place naive mice or rats individually into the open-field arenas and allow them to habituate for 30-60 minutes.

  • Drug Administration: After habituation, administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, i.p.).

  • Data Collection: Immediately place the animals back into the arenas and record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute intervals for a period of 60-120 minutes.[1]

  • Control Groups: Include a vehicle control group and a positive control group (e.g., cocaine at a dose known to increase locomotor activity).

Data Analysis:

  • Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors.

  • Post-hoc tests (e.g., Dunnett's or Bonferroni's) can be used to compare individual treatment groups to the vehicle control at each time point.

  • The total activity over the entire session can be compared using a one-way ANOVA.

Drug Self-Administration Assay

Objective: To evaluate the reinforcing properties and abuse liability of the test compounds. This is a "gold standard" assay for predicting the abuse potential of drugs in humans.[3]

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light above the active lever.

  • Animals are surgically implanted with an intravenous (i.v.) catheter.

Procedure:

  • Acquisition: Train rats or non-human primates to press a designated "active" lever to receive an i.v. infusion of a reinforcing drug (e.g., cocaine). The other lever is "inactive" and has no programmed consequences. A stimulus light is typically paired with the drug infusion.

  • Fixed-Ratio (FR) Schedule: Initially, a simple FR1 schedule is used, where each press on the active lever results in a drug infusion. The schedule can be gradually increased to FR5.

  • Substitution Test: Once stable responding is established, substitute the training drug with different doses of the test compound or saline to determine if the test compound maintains self-administration.

  • Progressive-Ratio (PR) Schedule: To assess the motivation to self-administer the drug, a PR schedule is used where the number of lever presses required for each subsequent infusion increases progressively.[14][15] The "breakpoint" is the highest ratio completed before responding ceases, which serves as a measure of the reinforcing efficacy of the drug.[15]

Data Analysis:

  • For FR schedules, the number of infusions earned per session is the primary dependent measure.

  • For PR schedules, the breakpoint is the primary dependent measure.

  • Data are typically analyzed using ANOVA to compare the effects of different doses of the test compound to vehicle and the training drug.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders like schizophrenia, and this test is used to screen for potential antipsychotic activity.

Apparatus:

  • Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments) that can deliver acoustic stimuli and measure the whole-body startle response of the animal.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Test Session: The session consists of a pseudo-random presentation of different trial types:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 73, 79, or 85 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Drug Treatment: Administer the test compound or vehicle at a predetermined time before the test session. Positive controls can include atypical antipsychotics like clozapine or risperidone.

Data Analysis:

  • The startle amplitude is measured as the peak response within a defined time window after the stimulus.

  • PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

  • The data are analyzed using ANOVA with treatment and prepulse intensity as factors.

Catalepsy Test

Objective: To assess for extrapyramidal side effects, particularly parkinsonian-like motor rigidity, which can be induced by dopamine D2 receptor antagonists.[9][10]

Apparatus:

  • A horizontal bar (e.g., 0.9 cm in diameter) raised to a specific height (e.g., 9 cm) above a flat surface.

Procedure:

  • Drug Administration: Administer the test compound or vehicle. A typical positive control is the D2 antagonist haloperidol.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.

  • Measurement: Record the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

Data Analysis:

  • The descent latency at each time point is the primary dependent measure.

  • The data are often analyzed using non-parametric tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) due to the use of a cut-off time.

  • The dose that produces catalepsy in 50% of the animals (ED50) can also be calculated.[13][16]

Visualization of Workflows and Pathways

.dot

Behavioral_Pharmacology_Workflow cluster_0 Compound Synthesis and In Vitro Characterization cluster_2 Data Analysis and Interpretation synthesis Synthesis of This compound Analogs binding In Vitro Binding Assays (DAT, SERT, NET, D2, etc.) synthesis->binding functional Functional Assays (e.g., Uptake Inhibition) binding->functional locomotor Locomotor Activity functional->locomotor In Vivo Screening self_admin Drug Self-Administration functional->self_admin ppi Prepulse Inhibition (PPI) functional->ppi catalepsy Catalepsy Test functional->catalepsy psychostimulant_profile Psychostimulant Profile (Typical vs. Atypical) locomotor->psychostimulant_profile abuse_liability Abuse Liability self_admin->abuse_liability antipsychotic_potential Antipsychotic Potential ppi->antipsychotic_potential side_effect_profile Side Effect Profile (Motor Effects) catalepsy->side_effect_profile

Caption: Workflow for the behavioral characterization of novel piperidine analogs.

.dot

Dopamine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Intervention DA_vesicle Dopamine (DA) Vesicles DA_release DA Release DA_vesicle->DA_release DA_synapse Extracellular Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DAT->DA_vesicle DA_synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Binding signaling Postsynaptic Signaling D2R->signaling piperidine_analog 4-(Bis(4-fluorophenyl)methylene) piperidine Analog piperidine_analog->DAT Inhibition piperidine_analog->D2R Antagonism (potential)

Caption: Dopaminergic synapse and potential targets of piperidine analogs.

References

Application Notes and Protocols for the Quantification of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-(Bis(4-fluorophenyl)methylene)piperidine, a key chemical intermediate. The protocols are designed for researchers, scientists, and professionals in drug development and quality control. The described methods are based on established analytical techniques for structurally related compounds and provide a robust framework for routine analysis and purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This method outlines a reversed-phase HPLC approach for the quantification of this compound. The presence of the two fluorophenyl groups provides a strong chromophore, making UV detection a suitable and straightforward method for quantification. This protocol is adapted from analytical methods used for Penfluridol, which contains the target analyte as its core structure.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase pH adjustment.

  • This compound: Reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 219 nm, based on the UV absorbance of related compounds.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile or Methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Illustrative)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

HPLC-UV Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject into HPLC System C->E D Dissolve & Filter Sample D->E F Separation on C18 Column E->F G UV Detection at 219 nm F->G H Generate Calibration Curve G->H I Quantify Sample Concentration G->I H->I J Report Results I->J cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample & Add IS B Optional: Derivatization A->B C Inject into GC-MS B->C D Chromatographic Separation C->D E Mass Spectrometric Detection (SIM) D->E F Peak Integration & Area Ratio Calculation E->F G Quantification using Calibration Curve F->G H Final Report G->H cluster_sample Sample Journey cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Result A Biological Sample B Protein Precipitation A->B C Centrifugation B->C D Supernatant for Injection C->D E Analyte Separation D->E F Ionization (ESI+) E->F G Precursor Ion Selection (Q1) F->G H Fragmentation (Q2) G->H I Product Ion Selection (Q3) H->I J Detection I->J K Highly Sensitive & Selective Quantification J->K

Application Notes and Protocols for the Formulation of 4-(Bis(4-fluorophenyl)methylene)piperidine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of 4-(Bis(4-fluorophenyl)methylene)piperidine, a compound with poor aqueous solubility, for use in preclinical animal studies. The following sections offer guidance on formulation strategies, preparation methods, and quality control measures for oral and parenteral administration routes.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for developing appropriate formulations. While experimental data for this specific compound is limited, data from the structurally similar compound penfluridol can be used as a guide.

Table 1: Physicochemical Properties of this compound and the Analog Penfluridol

PropertyThis compoundPenfluridol (Analog)Reference
Molecular Formula C₁₈H₁₇F₂NC₂₈H₂₇ClF₅NO[1]
Molecular Weight 285.34 g/mol 523.97 g/mol [1]
Appearance White to Yellow SolidSolid[1]
Predicted pKa (Basic) Not available8.65
Aqueous Solubility Poor (predicted)Poor[2]

Given the predicted basic nature of the piperidine moiety, pH adjustment can be explored to enhance solubility. However, due to its likely high lipophilicity, co-solvents, surfactants, or complexation agents will probably be necessary for achieving suitable concentrations for in vivo studies.

Formulation Strategies for Oral Administration

Oral administration is a common route for preclinical efficacy and toxicity studies. Due to the poor aqueous solubility of this compound, two primary formulation strategies are recommended: a suspension and a solid dispersion.

Oral Suspension

An oral suspension is a straightforward approach for administering water-insoluble compounds. The goal is to create a uniform dispersion of fine particles to ensure consistent dosing.

Table 2: Example Oral Suspension Formulations for Poorly Soluble Piperidine Derivatives

Formulation ComponentVehicle 1Vehicle 2Purpose
Active Pharmaceutical Ingredient (API) This compoundThis compoundTherapeutic Agent
Wetting Agent/Surfactant 1% Tween® 80 (v/v)5% Tween® 80 (v/v)Improves particle dispersion and prevents aggregation.
Co-solvent -5% DMSO (v/v)Aids in initial wetting and solubilization of the API.
Viscosity-enhancing/Suspending Agent -30% PEG300 (v/v)Increases viscosity to slow down particle sedimentation.
Vehicle Deionized WaterSaline or PBSLiquid medium for dispersion.

Experimental Protocol: Preparation of an Oral Suspension (Vehicle 1)

  • Milling: If necessary, reduce the particle size of the this compound powder using a mortar and pestle or a mechanical mill to improve suspension stability.

  • Wetting: In a sterile glass vial, add the required amount of Tween® 80 to the weighed API powder. Mix thoroughly to form a uniform paste. This step is crucial to ensure the particles are adequately wetted.

  • Dispersion: Gradually add the deionized water to the paste while continuously stirring or vortexing.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a high-shear mixer or sonicator.

  • Final Volume Adjustment: Add the remaining deionized water to reach the final desired concentration and volume.

  • Storage: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.

G cluster_0 Oral Suspension Preparation Milling Milling Wetting Wetting Milling->Wetting API Powder Dispersion Dispersion Wetting->Dispersion API Paste Homogenization Homogenization Dispersion->Homogenization Crude Suspension Final Volume Adjustment Final Volume Adjustment Homogenization->Final Volume Adjustment Homogenized Suspension Storage Storage Final Volume Adjustment->Storage Final Suspension

Workflow for Oral Suspension Preparation.
Solid Dispersion for Enhanced Bioavailability

Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the API in a hydrophilic carrier at a molecular level. A study on the analog penfluridol demonstrated a 117-fold increase in aqueous solubility and a 1.9-fold increase in oral bioavailability in rats using a solid dispersion.[2]

Table 3: Example Solid Dispersion Formulation for Penfluridol (Adaptable for the Target Compound)

ComponentRatio (w/w)Purpose
Penfluridol (as a model) 1Active Pharmaceutical Ingredient
Poloxamer 407 3Hydrophilic Carrier / Surfactant
Polyvinylpyrrolidone (PVP) K30 1Hydrophilic Carrier / Precipitation Inhibitor

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve this compound, Poloxamer 407, and PVP K30 in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). Ensure complete dissolution of all components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder with a uniform particle size.

  • Storage: Store the solid dispersion powder in a desiccator to protect it from moisture.

  • Reconstitution for Dosing: For oral administration, the solid dispersion powder can be suspended in water or a 0.5% aqueous solution of methylcellulose.

G cluster_0 Solid Dispersion Preparation Dissolution Dissolution Solvent Evaporation Solvent Evaporation Dissolution->Solvent Evaporation API/Carrier Solution Drying Drying Solvent Evaporation->Drying Solid Film Milling and Sieving Milling and Sieving Drying->Milling and Sieving Dried Solid Storage Storage Milling and Sieving->Storage Fine Powder

Workflow for Solid Dispersion Preparation.

Formulation Strategies for Parenteral Administration

Parenteral administration requires sterile and isotonic formulations to minimize irritation and toxicity. For a poorly soluble compound like this compound, a co-solvent system is a common approach.

Table 4: Example Parenteral Formulation with a Co-solvent System

ComponentExample ConcentrationPurpose
This compound 1-10 mg/mLActive Pharmaceutical Ingredient
DMSO 5-10% (v/v)Co-solvent
PEG300 or PEG400 30-40% (v/v)Co-solvent / Viscosity modifier
Tween® 80 5-10% (v/v)Surfactant / Solubilizer
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) q.s. to 100%Isotonic Vehicle

Experimental Protocol: Preparation of a Parenteral Formulation

  • API Dissolution: In a sterile vial, dissolve the weighed amount of this compound in the required volume of DMSO.

  • Excipient Addition: Sequentially add the PEG300 (or PEG400) and Tween® 80, mixing thoroughly after each addition until a clear solution is obtained.

  • Aqueous Phase Addition: Slowly add the saline or D5W to the organic phase while stirring. The solution should remain clear. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent/surfactant ratios.

  • Sterile Filtration: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the sterile formulation in a sealed, sterile vial at 2-8°C, protected from light.

G cluster_0 Parenteral Formulation Preparation API Dissolution API Dissolution Excipient Addition Excipient Addition API Dissolution->Excipient Addition API in Co-solvent Aqueous Phase Addition Aqueous Phase Addition Excipient Addition->Aqueous Phase Addition API/Excipient Mixture Sterile Filtration Sterile Filtration Aqueous Phase Addition->Sterile Filtration Final Formulation Storage Storage Sterile Filtration->Storage Sterile Solution

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dopamine Reuptake Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during dopamine reuptake assays. The following guides and frequently asked questions (FAQs) provide solutions to specific problems to help ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability and inconsistent IC50 values in my dopamine reuptake assay?

A1: Inconsistent IC50 values can stem from a variety of factors, ranging from procedural inconsistencies to the specific pharmacology of the test compounds.[1] The interaction of some inhibitors with the dopamine transporter (DAT) can be sensitive to minor fluctuations in experimental conditions.[1] Key areas to investigate include:

  • Cell Health and Passage Number: Use cells within a consistent and narrow passage number range.[2] Cell lines that have been in culture for too long may exhibit altered transporter expression or function.

  • Reagent Consistency: Qualify new lots of serum, media supplements, and other critical reagents before use in crucial experiments.[2]

  • Pipetting and Dispensing: Ensure accurate and consistent liquid handling, especially when preparing serial dilutions and adding reagents. The use of multichannel pipettes can help improve consistency.[2]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to "edge effects."[3] To mitigate this, avoid using the outer wells for experimental samples or fill them with a blank medium.[2]

  • Instrument Calibration: Perform regular calibration checks on plate readers, incubators, and other equipment to ensure consistent performance.[2]

Q2: My dopamine uptake signal is very low or completely absent. What are the likely causes?

A2: A low or absent signal in a dopamine uptake assay can be attributed to issues with the cells, reagents, or the experimental procedure itself.[4]

  • Cellular Issues:

    • Low Cell Viability: Ensure that the cells are healthy and exhibit high viability.

    • Low Transporter Expression: Verify the expression of the dopamine transporter in your cell line or tissue preparation.[4] For transiently transfected cells, it is crucial to optimize transfection efficiency.[4]

  • Reagent Problems:

    • Degraded Dopamine: Dopamine is prone to oxidation. Always prepare fresh dopamine solutions for each experiment and consider including an antioxidant like ascorbic acid in the assay buffer.[1][4]

    • Inactive Radioligand: If using a radiolabeled dopamine analog, confirm that it has not expired and has been stored correctly.[4]

  • Procedural Errors:

    • Incorrect Incubation Times: Optimize the incubation times for both the test compound and the dopamine substrate.[4]

    • Suboptimal Temperature: Dopamine uptake is a temperature-dependent active process. Ensure that incubations are carried out at the correct temperature, typically 37°C.[4]

Q3: I'm experiencing a high background signal in my assay. How can I reduce it?

A3: High background can mask the specific signal and diminish the assay window. Common causes and their solutions include:

  • Non-specific Binding:

    • Insufficient Blocking: Incorporate a suitable blocking agent, such as bovine serum albumin (BSA), in your assay buffer.[4]

    • Inadequate Washing: Increase the number and thoroughness of wash steps to effectively remove unbound radioligand or fluorescent substrate.[4]

    • Plate Issues: Certain types of microplates may exhibit high non-specific binding. If this is a persistent problem, consider testing different plate types.[4]

  • Uptake by Other Transporters: To ensure the signal is specific to DAT, use a specific DAT inhibitor (e.g., GBR 12909) to define non-specific uptake.[1]

  • Passive Diffusion: To assess temperature-dependent uptake, perform the assay at a lower temperature (e.g., 4°C) for some wells.[1]

Troubleshooting Guides

Guide 1: Optimizing Cell Conditions

Variability in cell health and transporter expression is a primary source of inconsistent results.

ParameterRecommendationRationale
Cell Line Selection Use well-characterized cell lines such as HEK293, SH-SY5Y, COS-7, or MDCK that are known to be suitable for DAT assays.[1][3]These lines provide a consistent background for either endogenous or transfected DAT expression.
Transfection Efficiency For transient transfections, optimize the DNA-to-transfection reagent ratio and cell density at the time of transfection.[3]Maximizing the number of cells expressing functional DAT is critical for a robust signal.
Cell Density Seed cells at a density that results in a confluent monolayer on the day of the assay.[5] Recommended seeding densities can range from 20,000 to 50,000 cells per well in a 96-well plate.[2][3]A consistent number of cells per well is essential for reducing variability in the data.[3]
Passage Number Maintain a consistent and low passage number for your cell cultures (optimally between passages 10 and 25).[2][3]High passage numbers can lead to genetic drift and altered cellular function, including transporter expression.
Guide 2: Reagent Preparation and Handling

The quality and handling of reagents are critical for assay performance.

ReagentRecommendationRationale
Dopamine Solution Prepare fresh for each experiment. Include an antioxidant like ascorbic acid in the assay buffer.[1][4]Dopamine is susceptible to oxidation, which can lead to a decreased signal.
Assay Buffer Use a consistent buffer formulation (e.g., Krebs-Ringer-HEPES). Ensure the pH is stable.[1]Changes in buffer composition can affect transporter activity and cell health.
Test Compounds Dissolve in an appropriate solvent like DMSO. Keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced effects on cell viability and transporter function.[4]High concentrations of organic solvents can be toxic to cells.
Radioligands Store properly according to the manufacturer's instructions and do not use past the expiration date.[4]Degraded radioligand will result in a low signal.

Experimental Protocols

Protocol 1: [³H]Dopamine Uptake Assay in Cultured Cells

This protocol provides a general framework for conducting a dopamine uptake assay in a 96-well format using cultured cells (e.g., HEK293 cells stably expressing human DAT).

Materials:

  • hDAT-expressing cells (e.g., hDAT-HEK293)

  • Cell culture medium (e.g., DMEM)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [³H]Dopamine

  • Unlabeled dopamine

  • Test compounds (e.g., inhibitors)

  • Specific DAT inhibitor for non-specific uptake control (e.g., GBR 12909)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24-48 hours.[2][3]

  • Reagent Preparation:

    • Prepare serial dilutions of your test compounds in Assay Buffer.

    • Prepare a solution of [³H]Dopamine in Assay Buffer. The final concentration should be close to the K_M_ of dopamine for DAT.

  • Assay Performance:

    • On the day of the assay, aspirate the cell culture medium.

    • Wash the cell monolayer once with pre-warmed (37°C) Assay Buffer.[1]

    • Add the Assay Buffer containing the different concentrations of your test compounds to the appropriate wells. Include wells for total uptake (no inhibitor) and non-specific uptake (a saturating concentration of a specific DAT inhibitor like GBR 12909).[1]

    • Pre-incubate the plate for 10-20 minutes at 37°C.[4]

  • Initiation of Uptake:

    • Initiate the uptake reaction by adding the [³H]Dopamine solution to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.[3][4] This incubation time should be within the linear range of dopamine uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay solution and immediately washing the cells three times with ice-cold Assay Buffer.[1][4] This step is critical to stop transporter activity and remove extracellular radioligand.[1]

  • Cell Lysis and Detection:

    • Lyse the cells by adding lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1][2]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate prepare_reagents Prepare Reagents (Test Compounds, [³H]Dopamine) wash_cells Wash Cells with Assay Buffer prepare_reagents->wash_cells pre_incubate Pre-incubate with Test Compounds wash_cells->pre_incubate initiate_uptake Initiate Uptake with [³H]Dopamine pre_incubate->initiate_uptake terminate_uptake Terminate Uptake (Wash with Ice-Cold Buffer) initiate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells measure_radioactivity Measure Radioactivity lyse_cells->measure_radioactivity calculate_ic50 Calculate Specific Uptake and IC50 measure_radioactivity->calculate_ic50

Caption: Experimental workflow for a [³H]dopamine uptake assay.

Caption: A troubleshooting decision tree for dopamine reuptake assays.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Binds to dopamine_reuptake Dopamine Reuptake dat->dopamine_reuptake Mediates inhibitor Inhibitor (e.g., Cocaine) inhibitor->dat Blocks

Caption: Dopamine reuptake pathway and the site of inhibitor action.

References

Technical Support Center: Optimizing Solubility of 4-(Bis(4-fluorophenyl)methylene)piperidine for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(Bis(4-fluorophenyl)methylene)piperidine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a lipophilic bis(4-fluorophenyl)methylene group, this compound is predicted to have low aqueous solubility and higher solubility in organic solvents. It is supplied as a white to yellow solid and should be stored in a dry, dark place at 2-8°C.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When the DMSO stock is diluted into an aqueous buffer, the compound's local environment rapidly becomes less organic and more aqueous, causing it to exceed its solubility limit in the new solvent mixture and precipitate out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced toxicity and artifacts, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v). However, the optimal concentration should be determined for your specific cell line and assay.

Q4: How can I determine the aqueous solubility of my batch of this compound?

A4: You can perform a kinetic or thermodynamic solubility assessment. A simple kinetic solubility test involves preparing a high-concentration stock in DMSO and making serial dilutions into your aqueous buffer. The highest concentration that remains clear of precipitate after a set incubation time (e.g., 1-2 hours) is an estimate of its kinetic solubility. For a more accurate thermodynamic solubility, a shake-flask method followed by quantification of the dissolved compound (e.g., by HPLC or UV-Vis spectroscopy) is recommended.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution
Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate formation upon adding stock solution to aqueous buffer.Solvent Shock: Rapid change in solvent polarity.1. Serial Dilution: Perform a stepwise serial dilution of the stock solution in the assay buffer instead of a single large dilution. 2. Slow Addition: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring. 3. Pre-warming: Ensure both the stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing.
Concentration Too High: The final concentration exceeds the compound's aqueous solubility.1. Lower the Final Concentration: Test a range of lower final concentrations in your assay. 2. Determine Maximum Solubility: Experimentally determine the maximum soluble concentration in your specific assay buffer (see Experimental Protocols).
Low Temperature: The aqueous buffer is cold, reducing solubility.1. Pre-warm Buffer: Always use assay buffer that has been pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays).
Issue 2: Delayed Compound Precipitation in Assay Plates
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or forms a precipitate after incubation.Temperature Change: Moving plates from room temperature to a 37°C incubator can affect solubility.1. Pre-equilibrate: Pre-incubate the assay plates with the diluted compound at the final experimental temperature for a short period before adding cells or starting the assay.
Interaction with Media Components: The compound may interact with proteins (e.g., serum) or salts in the cell culture media.1. Test in Simpler Buffer: Determine the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. 2. Reduce Serum Concentration: If possible, reduce the serum concentration in your assay medium.
pH Shift: Changes in pH of the culture medium due to cellular metabolism can alter the solubility of pH-sensitive compounds.1. Use Buffered Media: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) for the CO2 environment of the incubator. 2. Frequent Media Changes: For longer-term assays, consider more frequent media changes to maintain a stable pH.

Data Presentation

Table 1: Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₁₈H₁₇F₂NSigma-Aldrich
Molecular Weight 285.34 g/mol Sigma-Aldrich
Appearance White to Yellow SolidSigma-Aldrich
Storage 2-8°C, in a dry, dark placeSigma-Aldrich
Table 2: Recommended Solvents for Stock Solutions
Solvent Typical Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) 10-50 mMRecommended for initial stock solutions. Ensure use of anhydrous DMSO and store in small aliquots to avoid freeze-thaw cycles.
Ethanol 1-10 mMCan be an alternative to DMSO, but may have higher volatility and potential for cell toxicity at higher concentrations.
Methanol 1-10 mMAnother potential organic solvent, similar in properties to ethanol for this application.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination

Objective: To estimate the maximum soluble concentration of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS or cell culture medium)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or visual inspection

Procedure:

  • Prepare a 10 mM stock solution: Dissolve an appropriate amount of this compound in anhydrous DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Transfer to aqueous buffer: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of your pre-warmed aqueous assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Cover the plate and incubate at room temperature or 37°C for 1-2 hours.

  • Observe for precipitation: Visually inspect each well for any signs of cloudiness or precipitate. Alternatively, measure the turbidity of each well using a plate reader.

  • Determine solubility: The highest concentration that remains clear is the estimated kinetic solubility of the compound in that specific buffer.

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubility Optimization cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis cluster_assay Assay Preparation prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilute Stock in DMSO prep_stock->serial_dilute prep_buffer Pre-warm Aqueous Buffer transfer Transfer to Aqueous Buffer prep_buffer->transfer serial_dilute->transfer incubate Incubate (1-2 hours) transfer->incubate observe Observe for Precipitation incubate->observe determine_sol Determine Max Soluble Concentration observe->determine_sol prep_final Prepare Final Assay Concentration determine_sol->prep_final Use concentration below max solubility

Caption: Workflow for determining and optimizing the solubility of this compound.

signaling_pathway Potential Signaling Pathways of this compound cluster_dat Dopamine Transporter (DAT) Inhibition cluster_pi3k PI3K/Akt Pathway Inhibition (in Cancer Cells) compound This compound dat DAT compound->dat Inhibits pi3k PI3K compound->pi3k Inhibits dopamine Dopamine Reuptake dat->dopamine Mediates synaptic_dopamine Increased Synaptic Dopamine dopamine->synaptic_dopamine Decreases akt Akt pi3k->akt Activates cell_proliferation Cell Proliferation & Survival pi3k->cell_proliferation Inhibition leads to decreased akt->cell_proliferation Promotes

Caption: Potential mechanisms of action for this compound.

addressing stability issues of 4-(Bis(4-fluorophenyl)methylene)piperidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues of 4-(Bis(4-fluorophenyl)methylene)piperidine in solution. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Several factors can influence the stability of this compound in solution. These include the choice of solvent, pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. While specific data for this compound is limited, analogous structures can be sensitive to acidic or basic conditions, which may lead to degradation.[1][2][3]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, it is recommended to store solutions of this compound under refrigerated and light-free conditions.[1][2] Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation.[2] For long-term storage, freezing the solution at -20°C or -80°C is advisable, though it is important to perform freeze-thaw stability tests.[2]

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products for this compound are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could involve hydrolysis of the exocyclic double bond or oxidation of the piperidine ring.

Q4: How can I determine the stability of this compound in my specific experimental conditions?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of your compound under specific experimental conditions.[1][2] This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring for the appearance of degradation products and the decrease in the parent compound's concentration over time. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Q1: I am observing a loss of compound potency or inconsistent results in my experiments. Could this be a stability issue?

A1: Yes, a loss of potency or inconsistent results can be indicative of compound degradation in your experimental solution. It is crucial to evaluate the stability of your stock solutions and working solutions under your specific experimental conditions. The troubleshooting workflow below can guide you in identifying the source of the issue.

Q2: My solution of this compound has changed color. What does this indicate?

A2: A change in the color of the solution can be a sign of chemical degradation. You should prepare a fresh solution and consider if any of the components in your solution (e.g., buffer, additives) could be reacting with the compound. It is advisable to analyze the discolored solution by HPLC to check for the presence of degradation products.

Q3: I am having trouble dissolving this compound. Are there recommended solvents?

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

SolventRecommended Storage TemperatureLight ProtectionInert Atmosphere
DMSO4°C (short-term), -20°C (long-term)RecommendedRecommended
Ethanol4°C (short-term), -20°C (long-term)RecommendedOptional
Aqueous Buffers (with co-solvent)4°C (short-term)RecommendedRecommended

Table 2: Potential Degradation Triggers and Mitigation Strategies

TriggerPotential OutcomeMitigation Strategy
Acidic pHHydrolysis, isomerizationUse neutral pH buffers (pH 6-8)
Basic pHDegradationUse neutral pH buffers (pH 6-8)
UV LightPhotodegradation, isomerizationStore solutions in amber vials or protect from light
Elevated TemperatureAccelerated degradationStore solutions at recommended low temperatures
Oxidizing AgentsOxidation of the piperidine ringDegas solvents, use an inert atmosphere

Experimental Protocols

Protocol for Forced Degradation Study to Assess Solution Stability

This protocol is adapted from a stability study of a similar piperidine compound and can be used to evaluate the stability of this compound.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix equal volumes of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photostability: Expose the stock solution to a UV lamp (e.g., 365 nm) at a controlled temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the rate of degradation and the shelf-life (T90%, the time at which 90% of the original concentration remains) under each stress condition.[2][3]

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Loss of Compound Potency check_solution Check Solution Appearance (Color Change, Precipitation) start->check_solution prepare_fresh Prepare Fresh Stock and Working Solutions check_solution->prepare_fresh re_run_experiment Re-run Experiment with Fresh Solutions prepare_fresh->re_run_experiment results_ok Results Consistent? re_run_experiment->results_ok issue_resolved Issue Resolved: Original Solution Degraded results_ok->issue_resolved Yes investigate_stability Investigate Solution Stability results_ok->investigate_stability No forced_degradation Perform Forced Degradation Study (see protocol) investigate_stability->forced_degradation identify_cause Identify Cause of Instability (pH, Light, Temp, etc.) forced_degradation->identify_cause optimize_conditions Optimize Solution Conditions and Storage identify_cause->optimize_conditions implement_changes Implement New Procedures and Re-validate Experiment optimize_conditions->implement_changes end Stable Experimental Conditions Established implement_changes->end

Caption: Troubleshooting workflow for addressing solution instability.

HypotheticalDegradationPathway parent This compound hydrolysis_product Bis(4-fluorophenyl)methanone + 4-Piperidinone parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidized Piperidine Derivative parent->oxidation_product Oxidation isomerization_product Geometric Isomer parent->isomerization_product UV Light

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Dopamine Transporter (DAT) Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dopamine transporter (DAT) binding affinity assays. Our goal is to help you improve the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your DAT binding affinity experiments in a question-and-answer format.

Q1: Why is my background signal so high, and how can I reduce it?

High background can obscure specific binding signals and reduce the overall quality of your assay. This is often caused by non-specific binding of the radioligand or fluorescent probe to the filter, plate, or cell membranes.[1]

Troubleshooting Steps:

  • Optimize Blocking: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA), in your assay buffer to minimize non-specific interactions.[1] The concentration and incubation time of the blocking buffer may need to be optimized. For Western blots, which can also suffer from high background, blocking for at least one hour at room temperature or overnight at 4°C is recommended.[2]

  • Increase Wash Steps: Insufficient washing can leave unbound ligand behind.[3][4] Increase the number and/or duration of wash steps with ice-cold wash buffer after incubation to more effectively remove non-specifically bound ligand.[3][4][5]

  • Use Pre-soaked Filters: For radioligand assays using filtration, pre-soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[5]

  • Check for Contamination: Ensure all reagents, buffers, and equipment are clean and free from contaminants that might interfere with the assay.[1][2]

  • Optimize Antibody/Ligand Concentration: If using an antibody-based detection method, a high concentration of the primary or secondary antibody can lead to increased background.[4][6] Similarly, using a very high concentration of radioligand can increase non-specific binding.[7]

Q2: My specific binding signal is very low or absent. What could be the cause?

A low or absent signal can be frustrating and may stem from several factors related to your biological materials, reagents, or experimental procedure.[1]

Troubleshooting Steps:

  • Verify Cell Health and Transporter Expression: Ensure that the cells or tissue preparations you are using are viable and express a sufficient level of the dopamine transporter.[1] For cell lines, low passage numbers are often preferable.

  • Confirm Ligand Activity: Ensure that your radioligand, fluorescent probe, or test compounds have not degraded. It is advisable to prepare fresh dilutions for each experiment.[1]

  • Optimize Incubation Time and Temperature: Dopamine uptake is an active process that is dependent on temperature, with 37°C being typical for uptake assays.[1] Binding assays are often performed at 4°C or room temperature to reach equilibrium.[8] Ensure you are using the optimal conditions for your specific assay. The incubation time should be sufficient to reach equilibrium, which should be determined experimentally.[9]

  • Check Assay Buffer Composition: The ionic composition of the assay buffer is critical for DAT function. Assays are typically performed in buffers containing physiological concentrations of ions like Na+ and Cl-, as DAT is a Na+/Cl- dependent symporter.[10][11]

Q3: I'm observing high variability between my replicate wells and experiments. How can I improve reproducibility?

Troubleshooting Steps:

  • Ensure Homogeneous Cell/Membrane Suspension: Before adding to the assay plate, make sure your cell or membrane preparation is a homogenous suspension to ensure an equal amount is added to each well.

  • Precise Pipetting: Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and proper technique.

  • Consistent Timing: For kinetic assays, the timing of incubation and termination steps is critical.[10] Use a multichannel pipette or a cell harvester to ensure all wells are treated consistently.[5]

  • Control for Temperature Fluctuations: Ensure consistent temperature control during all incubation steps, as temperature can affect binding affinity and transporter activity.[1][9]

  • Standardize Experimental Conditions: Keep all experimental parameters, such as buffer composition, ligand concentrations, and cell density, consistent between experiments to ensure reproducibility.[12]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a saturation binding assay and a competitive binding assay?

A saturation binding assay is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of a radioligand. In this assay, increasing concentrations of the radioligand are incubated with the cell or membrane preparation.[13] A competitive binding assay, on the other hand, is used to determine the affinity (Ki) of an unlabeled test compound. In this assay, a fixed concentration of a radioligand is incubated with the biological preparation in the presence of varying concentrations of the unlabeled test compound.[5][8]

Q2: How do I determine non-specific binding?

Non-specific binding is the portion of the radioligand that binds to components other than the dopamine transporter.[14] It is determined by incubating the cell or membrane preparation with the radioligand in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR-12909) that will saturate the specific binding sites.[5][8] The remaining bound radioactivity is considered non-specific.

Q3: How do I calculate the Ki from the IC50 value?

The Ki (inhibitory constant) can be calculated from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Q4: What are some alternatives to radioligand binding assays?

Fluorescence-based assays are a common alternative to radioligand-based methods.[15] These assays use a fluorescent substrate that is taken up by the transporter, leading to an increase in fluorescence intensity inside the cell.[15][16] Fluorescence polarization and fluorescence anisotropy assays have also been developed for studying ligand binding to DAT.[17] These methods offer the advantage of not requiring radioactive materials and are often amenable to high-throughput screening.[15][16]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for commonly used DAT ligands and general assay parameters. Note that these values can vary depending on the specific experimental conditions.

Table 1: Binding Affinities (Ki) of Common Dopamine Transporter Ligands

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Cocaine100 - 300200 - 500200 - 400~0.5-1~0.5-1
GBR-129091 - 5>10,000500 - 1000>2000~100-200
Methylphenidate50 - 150>10,00010 - 30>66~-2-5

Note: Data compiled from various public sources.[8] Values are approximate and can vary based on experimental conditions.[8]

Table 2: General Parameters for Radioligand Binding Assays

ParameterTypical Range/ValueNotes
Incubation Temperature 4°C - 37°CLower temperatures (4°C or room temp) are often used for equilibrium binding to minimize internalization.[8][18] 37°C is used for uptake assays.[1]
Incubation Time 10 min - 2 hoursShould be sufficient to reach equilibrium.[1][17][19] This should be determined empirically.[9]
pH 7.1 - 7.4A physiological pH is generally used.[11][19]
Cell/Membrane Concentration VariesShould be optimized to ensure that less than 10% of the added radioligand is bound.[13]
Radioligand Concentration At or below the KdFor competitive binding assays.[13]

Experimental Protocols

Below are detailed methodologies for two key types of DAT binding affinity assays.

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • Biological Source: Cell lines expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenates.[8]

  • Radioligand: e.g., [³H]WIN 35,428.[8]

  • Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).[8]

  • Reference Compound: e.g., Cocaine or GBR-12909 for defining non-specific binding.[8]

  • Assay Buffer: Typically a Tris-HCl based buffer with physiological ion concentrations.[8]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).[5]

  • Scintillation Counter and Scintillation Cocktail.[5]

Procedure:

  • Membrane Preparation: Homogenize tissue or harvest cells expressing DAT. Prepare a membrane suspension in the assay buffer.[5][8] Determine the protein concentration of the membrane preparation.[5]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a reference compound (e.g., 10 µM cocaine) for non-specific binding.[5]

    • 50 µL of the test compound at various concentrations.[5]

  • Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]WIN 35,428) at a concentration near its Kd to all wells.

  • Initiate Binding: Add 50 µL of the membrane preparation to each well to start the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.[8]

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.[5] This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5][8]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5][8]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.[8]

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression analysis.[8]

    • Calculate the Ki value using the Cheng-Prusoff equation.[8]

Protocol 2: Fluorescence-Based Dopamine Uptake Assay

Objective: To measure the inhibitory effect of a test compound on dopamine transporter uptake activity.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine transporter (e.g., CHO-hDAT or HEK-hDAT).[15][19]

  • Fluorescent Substrate: A fluorescent compound that is a substrate for DAT.[15]

  • Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).

  • Control Inhibitor: A known DAT inhibitor (e.g., nomifensine).[19]

  • Assay Buffer: A suitable buffer such as Krebs-Ringer-HEPES (KRH).[11]

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Plate the hDAT-expressing cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Prepare Reagents: Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at the appropriate temperature (e.g., 37°C).[1][19]

  • Initiate Uptake: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at the assay temperature.[1][19]

  • Measure Fluorescence: Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths. Measurements can be taken in kinetic or endpoint mode.[16]

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the control wells (no inhibitor).

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to DAT binding affinity assays.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Caption: The role of DAT in the dopaminergic synapse.

Troubleshooting_Workflow Start Start: Inaccurate Assay Results Problem Identify Primary Issue Start->Problem HighBg High Background Problem->HighBg High Background LowSignal Low Specific Signal Problem->LowSignal Low Signal PoorRepro Poor Reproducibility Problem->PoorRepro Poor Reproducibility Sol_HighBg1 Optimize Blocking (Agent, Time, Temp) HighBg->Sol_HighBg1 Sol_HighBg2 Increase Wash Steps (Number, Duration) HighBg->Sol_HighBg2 Sol_HighBg3 Pre-soak Filters (PEI) HighBg->Sol_HighBg3 Sol_LowSignal1 Verify Cell Health & DAT Expression LowSignal->Sol_LowSignal1 Sol_LowSignal2 Confirm Ligand Activity LowSignal->Sol_LowSignal2 Sol_LowSignal3 Optimize Incubation (Time, Temp) LowSignal->Sol_LowSignal3 Sol_PoorRepro1 Ensure Homogeneous Cell/Membrane Suspension PoorRepro->Sol_PoorRepro1 Sol_PoorRepro2 Standardize Pipetting & Timing PoorRepro->Sol_PoorRepro2 Sol_PoorRepro3 Maintain Consistent Temperature PoorRepro->Sol_PoorRepro3 End Re-evaluate Results Sol_HighBg1->End Sol_HighBg2->End Sol_HighBg3->End Sol_LowSignal1->End Sol_LowSignal2->End Sol_LowSignal3->End Sol_PoorRepro1->End Sol_PoorRepro2->End Sol_PoorRepro3->End

Caption: A decision tree for troubleshooting common assay issues.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Membranes Prepare Cell Membranes Setup_Plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Prep_Membranes->Setup_Plate Prep_Reagents Prepare Ligands & Buffers Prep_Reagents->Setup_Plate Add_Radioligand Add Radioligand Setup_Plate->Add_Radioligand Add_Membranes Add Membranes (Initiate Reaction) Add_Radioligand->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter_Wash Rapid Filtration & Washing Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Calculate Specific Binding, IC50, and Ki Count->Analyze

Caption: Experimental workflow for a DAT radioligand binding assay.

References

Technical Support Center: Synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine for higher yields and purity.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound, primarily conducted via a Wittig reaction. This guide addresses common problems in a question-and-answer format.

Q1: Why is the yield of my Wittig reaction consistently low?

A1: Low yields in the Wittig reaction for this synthesis can stem from several factors. The primary reasons include incomplete ylide formation, steric hindrance, and suboptimal reaction conditions.

  • Incomplete Ylide Formation: The phosphorus ylide, typically prepared from a phosphonium salt and a strong base, is a crucial intermediate. Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the reactive ylide, thus reducing the overall yield. Ensure the base used is sufficiently strong (e.g., n-butyllithium, sodium hydride) and that the reaction is conducted under strictly anhydrous conditions, as the ylide is moisture-sensitive.

  • Steric Hindrance: The ketone, 4,4'-difluorobenzophenone, is sterically hindered. This can slow down the reaction with the piperidine-derived ylide. To overcome this, consider extending the reaction time or performing the reaction at a slightly elevated temperature. However, be cautious as higher temperatures can also lead to side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Aprotic solvents such as THF or DMSO are generally preferred. The temperature should be carefully controlled, especially during the addition of the base for ylide formation, which is often done at low temperatures (-78 °C to 0 °C) to prevent side reactions.[1]

Q2: How can I effectively remove the triphenylphosphine oxide byproduct?

A2: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction due to its similar polarity to many target compounds.[1] Several methods can be employed for its removal:

  • Column Chromatography: This is the most common method for separating the product from triphenylphosphine oxide.[1] A carefully selected solvent system for silica gel chromatography can effectively separate the two compounds.

  • Crystallization: If the target compound is a solid, recrystallization from a suitable solvent can be an effective purification method, as triphenylphosphine oxide may have different solubility properties.[1]

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or a mixture of ether and hexane, while the desired product remains in solution.[1]

Q3: My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

A3: For the synthesis of this compound, the product is an exocyclic double bond, so E/Z isomerism is not a primary concern for the final product itself. However, if related reactions are being performed where stereoselectivity is a factor, the choice of ylide and reaction conditions is crucial. Stabilized ylides tend to favor the formation of E-alkenes, while non-stabilized ylides generally lead to Z-alkenes.[1][2]

Q4: The reaction is not proceeding to completion. What are the possible reasons?

A4: An incomplete reaction can be due to several factors:

  • Insufficient Base: Ensure that a sufficient molar equivalent of the base is used to completely deprotonate the phosphonium salt and form the ylide.

  • Steric Hindrance: As mentioned, the steric bulk of 4,4'-difluorobenzophenone can hinder the reaction. Using a less sterically hindered phosphonium salt, if possible, or optimizing reaction time and temperature can help.

  • Reagent Purity: Impurities in the starting materials (ketone, phosphonium salt) or solvent can interfere with the reaction. Ensure all reagents and solvents are of high purity and appropriately dried.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most common and direct synthetic route is the Wittig reaction. This involves the reaction of a phosphorus ylide derived from a 4-piperidinylphosphonium salt with 4,4'-difluorobenzophenone.

Q: What are the key starting materials for this synthesis?

A: The key starting materials are typically N-protected 4-halopiperidine (e.g., N-Boc-4-bromopiperidine), triphenylphosphine, a strong base (e.g., n-butyllithium), and 4,4'-difluorobenzophenone.

Q: What are typical yields for this synthesis?

A: Yields can vary significantly based on the specific conditions and scale of the reaction. With optimization, yields in the range of 60-80% can be expected. Without optimization, yields may be lower.

Q: What analytical techniques are used to characterize the final product?

A: The final product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and possibly High-Performance Liquid Chromatography (HPLC) to determine purity.

Data Presentation

Table 1: Hypothetical Optimization of Wittig Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1n-BuLi (1.1)THF-78 to RT1245
2n-BuLi (1.5)THF-78 to RT1265
3NaH (1.5)DMSORT2458
4n-BuLi (1.5)THF-78 to 40875
5n-BuLi (1.5)Toluene0 to 601072

Experimental Protocols

Key Experiment: Wittig Reaction for the Synthesis of N-Boc-4-(Bis(4-fluorophenyl)methylene)piperidine

  • Ylide Formation: To a solution of (N-Boc-piperidin-4-yl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Reaction with Ketone: Cool the ylide solution back down to -78 °C. Add a solution of 4,4'-difluorobenzophenone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-4-(Bis(4-fluorophenyl)methylene)piperidine.

  • Deprotection (if required): The Boc-protecting group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_product Final Product Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base Base Base->Ylide Formation 4,4'-Difluorobenzophenone 4,4'-Difluorobenzophenone Wittig Reaction Wittig Reaction 4,4'-Difluorobenzophenone->Wittig Reaction Ylide Formation->Wittig Reaction Quenching Quenching Wittig Reaction->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield Low Yield Incomplete Ylide Formation Incomplete Ylide Formation Low Yield->Incomplete Ylide Formation Check Base/Anhydrous Conditions Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Optimize Temp/Time/Solvent Purification Issues Purification Issues Low Yield->Purification Issues Increase Base Equivalents Increase Base Equivalents Incomplete Ylide Formation->Increase Base Equivalents Adjust Reaction Parameters Adjust Reaction Parameters Suboptimal Conditions->Adjust Reaction Parameters Byproduct Removal Byproduct Removal Purification Issues->Byproduct Removal Triphenylphosphine Oxide Optimize Chromatography/Crystallization Optimize Chromatography/Crystallization Byproduct Removal->Optimize Chromatography/Crystallization

References

Technical Support Center: Minimizing Toxicity of Piperidine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the toxicity of piperidine derivatives in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative is showing high toxicity in my cell line. What are the common reasons for this?

A1: High toxicity of piperidine derivatives in cell culture can stem from several factors:

  • Compound Concentration: The concentration of the derivative may be too high, exceeding the therapeutic window and causing off-target effects.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly susceptible to the cytotoxic effects of your specific piperidine derivative.

  • Solvent Toxicity: The solvent used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).[2]

  • Compound Stability: The piperidine derivative may be unstable in the culture medium, degrading into more toxic byproducts.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[3]

Q2: How can I determine the optimal, non-toxic working concentration for my piperidine derivative?

A2: The ideal concentration should be empirically determined for each new compound and cell line. A dose-response experiment is crucial. Start with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50) or the concentration that inhibits cell growth by 50% (GI50).[4] This will help you identify a concentration range that is effective for your intended purpose without causing excessive cell death.

Q3: How can I differentiate between apoptosis and necrosis induced by my piperidine compound?

A3: Distinguishing between these two modes of cell death is critical for understanding the mechanism of toxicity. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled form of cell death resulting from acute injury.[5] The gold-standard method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed

You observe significant cell death even at low concentrations of your piperidine derivative.

Potential Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the calculations for your stock solution and dilutions. Perform a new dose-response experiment with freshly prepared solutions.
Cell Line Sensitivity Test the compound on a panel of different cell lines, including a non-cancerous control cell line, to assess for cell-type-specific toxicity.[7]
Solvent Toxicity Ensure the final solvent concentration in your culture medium is non-toxic (e.g., <0.5% for DMSO). Include a vehicle-only control in your experiments.[2]
Compound Instability/Precipitation Visually inspect the culture medium for any signs of compound precipitation. Assess the stability of your compound in the culture medium over the time course of your experiment using analytical methods like HPLC if necessary.
Off-Target Cytotoxicity If the cytotoxic concentration is significantly lower than the on-target effective concentration, consider off-target effects.[3] A tiered screening approach, starting with in silico profiling and moving to focused panel screening, can help identify unintended targets.[3]

Issue 2: Inconsistent Results Between Experiments

You are observing high variability in cell viability or other endpoints in replicate experiments.

Potential Cause Troubleshooting Steps
Cell Culture Conditions Ensure consistency in cell passage number, seeding density, and growth phase.[8] Avoid using cells that are over-confluent.
Reagent Variability Use the same batches of media, serum, and other critical reagents for all related experiments. Qualify new batches of reagents before use in critical studies.
Assay Performance Optimize your assay protocol, ensuring consistent incubation times and reagent additions. Use positive and negative controls in every assay to monitor performance.
Compound Handling Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Cytotoxicity of Various Piperidine Derivatives in Different Cell Lines

This table summarizes the cytotoxic activity (IC50/GI50) of several piperidine derivatives against a panel of cancer and non-cancerous cell lines. Lower values indicate higher cytotoxic potency.

CompoundCell LineCell TypeIC50/GI50 (µM)Reference
PiperineHepG2Hepatocellular Carcinoma97[5]
PiperineHep3BHepatocellular Carcinoma58[5]
PiperineAML12Non-cancerous Hepatocyte184[5]
PiperineMCF-7Breast Cancer~7.8 (as part of a polyherbal mixture)[9]
PiperineHT-29Colon Cancer> piperine from UBE[9]
PiperineC2C12Myoblasts24.3[9]
Piperine Derivative 1PC-3Prostate Cancer6.3 (as µg/mL)[7]
Piperidine Derivative 25PC-3Prostate Cancer6.4 (as µg/mL)[7]
Piperidine Derivative 16786-0Renal Cancer0.4 (as µg/mL)[7]
Piperidine Derivative 16HT29Colon Cancer4.1 (as µg/mL)[7]
Piperidine Derivative 22U251Glioma58.2 (as µg/mL)[7]
Piperidine Derivative 16NCI/ADR-RESOvarian Cancer (multi-drug resistant)17.5 (as µg/mL)[7]
Piperidine Derivative 22NCI/ADR-RESOvarian Cancer (multi-drug resistant)19.8 (as µg/mL)[7]
Piperidine Derivative 25NCI/ADR-RESOvarian Cancer (multi-drug resistant)23.3 (as µg/mL)[7]
Piperidine Derivative 16MCF7Breast Cancer26.2 (as µg/mL)[7]
Piperidine Derivative 22NCI-H460Non-small Cell Lung Cancer26.3 (as µg/mL)[7]
Doxorubicin (control)HaCaTHuman Keratinocyte (non-cancerous)>25 (as µg/mL)[7]
F2S4-p-VPALN-18Glioblastoma112[9]
F2S4-p-VPAMDA-MB-231Breast Cancer142[9]
F2S4-p-VPA3T3-L1Fibroblast (non-cancerous)Reduced cytotoxicity compared to cancer lines[9]
Compound 24RPMI 8226Multiple Myeloma0.00842[2]
Compound 24NCI-H929Multiple Myeloma0.00714[2]
Compound 24MM.1SMultiple Myeloma0.0142[2]

Note: Direct comparison of values should be made with caution due to different experimental conditions and units.

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the old medium with the compound dilutions, including a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 value.

2. Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[6]

Methodology:

  • Cell Preparation: Induce apoptosis in your target cells with the piperidine derivative. Include untreated and positive controls. Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Set up appropriate compensation and gates using unstained, single-stained, and positive controls.

Visualizations

experimental_workflow Experimental Workflow for Assessing Piperidine Derivative Toxicity start Start: Cell Culture with Piperidine Derivative dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50/GI50 dose_response->determine_ic50 apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) determine_ic50->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis end End: Characterize Toxicity Profile data_analysis->end

Caption: Workflow for evaluating the toxicity of piperidine derivatives.

signaling_pathway Piperidine-Induced Apoptosis Signaling Pathway piperidine Piperidine Derivative bax Bax (Pro-apoptotic) piperidine->bax activates bcl2 Bcl-2 (Anti-apoptotic) piperidine->bcl2 inhibits mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by piperidine derivatives.[10]

troubleshooting_logic Troubleshooting Unexpected Cytotoxicity start High Cytotoxicity Observed check_concentration Verify Compound Concentration start->check_concentration check_solvent Check Solvent Toxicity (Vehicle Control) check_concentration->check_solvent Concentration OK check_cell_line Test on Multiple Cell Lines check_solvent->check_cell_line Solvent OK off_target_screen Initiate Off-Target Screening check_cell_line->off_target_screen Toxicity Varies on_target Hypothesis: On-Target Toxicity check_cell_line->on_target Consistent Toxicity off_target Hypothesis: Off-Target Toxicity off_target_screen->off_target

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Comparative Guide to HPLC Validation Methods for 4-(Bis(4-fluorophenyl)methylene)piperidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(Bis(4-fluorophenyl)methylene)piperidine, a key intermediate and potential impurity in the synthesis of antipsychotic drugs like Penfluridol. The guide is intended for researchers, scientists, and professionals in drug development and quality control, offering detailed experimental protocols and validation data to aid in method selection and implementation.

Introduction

This compound is a critical chemical entity in pharmaceutical manufacturing. Accurate and precise analytical methods are essential for its quantification to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This guide focuses on a validated stability-indicating HPLC method developed for the analysis of Penfluridol and its process-related impurities, which is directly applicable to this compound.[2][3]

Data Presentation: Comparison of HPLC Methods

The following table summarizes the chromatographic conditions and validation parameters of a primary HPLC method suitable for the analysis of this compound and provides a comparison with a general method for related piperidine compounds.

Table 1: HPLC Method Parameters

ParameterMethod 1: Stability-Indicating Method for Penfluridol and Impurities[2][3]Method 2: General Method for Piperidine Derivatives[4]
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) DetectorStandard HPLC system with UV-Vis detector
Column XTerra™ C18 (250 mm x 4.6 mm, 5.0 µm)Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Solvent A: Methanol:Tetrahydrofuran (55:45, v/v)Solvent B: Acetonitrile:Tetrahydrofuran (80:20, v/v)Isocratic Elution: Solvent A:Solvent B (60:40, v/v)Acetonitrile and Water (with acid modifier like H₃PO₄ or HCOOH)
Flow Rate 1.0 mL/minNot specified, typically 1.0 mL/min
Detection Wavelength 245 nmNot specified, dependent on the chromophore
Column Temperature 35°CNot specified, often ambient or controlled (e.g., 25°C)
Injection Volume 20 µLNot specified, typically 10-20 µL

Table 2: Validation Data Summary

Validation ParameterMethod 1: Stability-Indicating Method for Penfluridol and Impurities[2][3]
Specificity The method is stability-indicating, as demonstrated by forced degradation studies (acid, base, peroxide, thermal, UV light).[2]
Linearity Range (for impurities) 0.025 - 0.150 µg/mL
Detection Limit (LOD) (for impurities) 0.004 - 0.008 µg/mL
Accuracy Satisfactory outcomes reported from validation studies.[3]
Precision Acceptable system suitability parameters.[2]
Robustness The method is proven adequate for regular analysis.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for Penfluridol and its impurities.[2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • XTerra™ C18 column (250 × 4.6 mm, 5.0μm).

  • Data acquisition software.

2. Reagents and Standards:

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: Mix methanol and tetrahydrofuran in a 55:45 (v/v) ratio.

  • Mobile Phase B: Mix acetonitrile and tetrahydrofuran in an 80:20 (v/v) ratio.

  • Elution: Isocratic, with a mobile phase composition of 60:40 (v/v) of solvent A and B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations covering the desired analytical range (e.g., 0.025-0.150 µg/mL for impurity analysis).[2]

5. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Validation Procedure (as per ICH guidelines):

  • Specificity: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the peak of interest is free from interference from degradation products.[2]

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area response against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The reported LOD for similar impurities is between 0.004 and 0.008 µg/mL.[2][3]

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and evaluate the effect on the results.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH) cluster_analysis Analysis & Reporting MethodDev Method Development StdPrep Standard Preparation MethodDev->StdPrep SamplePrep Sample Preparation StdPrep->SamplePrep HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis Specificity Specificity Data_Processing Data Processing Specificity->Data_Processing Linearity Linearity Linearity->Data_Processing Accuracy Accuracy Accuracy->Data_Processing Precision Precision Precision->Data_Processing LOD_LOQ LOD & LOQ LOD_LOQ->Data_Processing Robustness Robustness Robustness->Data_Processing HPLC_Analysis->Specificity HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->LOD_LOQ HPLC_Analysis->Robustness Report Validation Report Data_Processing->Report

Caption: Workflow for HPLC Method Validation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis_fd Analysis Start Drug Substance/Product Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate

Caption: Forced Degradation Study Workflow.

References

Unveiling the Dopamine Transporter Affinity of 4-(Bis(4-fluorophenyl)methylene)piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the binding affinity of 4-(Bis(4-fluorophenyl)methylene)piperidine and its analogues to the dopamine transporter (DAT). This analysis is supported by experimental data from scientific literature and detailed protocols for replication.

Comparative Binding Affinities at Monoamine Transporters

The following table summarizes the in vitro binding affinities (Ki in nM) of various N-substituted analogues of this compound and other common DAT inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
Analogues of this compound
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-naphthylmethyl)piperidine0.7226.1-323-
JJC8-0882.60>10,000->3846-
Compound 19 (a bis(4'-fluorophenyl)amine analogue)8.5799535.59463
Aminopiperidine 3330.0----
Aminopiperidine 750.6----
Aminopiperidine 21b77.2----
Reference DAT Inhibitors
GBR 129091>100>100>100>100
Cocaine2307404803.22.1
Methylphenidate60132,43010022071.7

Note: The data presented is compiled from various scientific publications. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

The data clearly indicates that N-substituted analogues of this compound exhibit high affinity for DAT, with some derivatives, such as the 2-naphthylmethyl substituted analogue, showing sub-nanomolar potency.[1] Furthermore, many of these analogues display significant selectivity for DAT over SERT and NET, a desirable characteristic for targeted therapeutic development. For instance, compound JJC8-088 shows over 3800-fold selectivity for DAT over SERT.[2]

Experimental Protocols: Radioligand Binding Assay for DAT

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. Below is a detailed methodology for conducting such an assay to determine the binding affinity of a test compound for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter (DAT) by measuring its ability to displace a radiolabeled ligand from the transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: A high-affinity DAT radioligand, for example, [³H]WIN 35,428 or [³H]GBR 12935.

  • Test Compound: this compound or its analogue.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing hDAT in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL per well.

    • Total Binding: Add cell membranes, assay buffer, and the radioligand to the wells.

    • Non-specific Binding: Add cell membranes, the non-specific binding control, and the radioligand to separate wells.

    • Competitive Binding: Add cell membranes, varying concentrations of the test compound, and the radioligand to the remaining wells.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of DAT inhibition and the experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Cell Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Caption: Inhibition of dopamine reuptake by this compound at the DAT.

References

A Comparative Analysis of Dopamine Transporter Affinity: 4-(Bis(4-fluorophenyl)methylene)piperidine versus GBR 12909

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of dopamine transporter (DAT) inhibitors is critical for the development of novel therapeutics. This guide provides a detailed comparison of the well-established DAT inhibitor, GBR 12909, and the structurally related compound, 4-(Bis(4-fluorophenyl)methylene)piperidine, focusing on their binding affinity and selectivity for the dopamine transporter.

GBR 12909, a diarylpiperazine derivative, is a widely utilized research tool known for its high potency and selectivity as a dopamine reuptake inhibitor. In contrast, this compound, a piperidine derivative, presents a structural variation that may influence its interaction with the dopamine transporter. This comparison aims to elucidate these differences through the presentation of experimental data and methodologies.

Quantitative Efficacy Comparison

The following table summarizes the in vitro binding affinities of GBR 12909 and an illustrative, closely related piperidine analog of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values are indicative of higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
GBR 129091>100>100>100>100
4-(Bis(4-fluorophenyl)methoxy)ethyl-1-benzylpiperidine (Analog)~5-10~1500-2000~1000-1500~200-300~100-200

Mechanism of Action at the Dopaminergic Synapse

Both GBR 12909 and this compound are presumed to act as competitive inhibitors at the dopamine transporter. By binding to DAT, they block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft DA_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Synaptic_Cleft Dopamine Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Binding Inhibitor DAT Inhibitor (GBR 12909 or Analog) Inhibitor->DAT Blockade

Mechanism of Dopamine Reuptake Inhibition.

Experimental Protocols

The determination of binding affinities for these compounds typically involves radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay for DAT, SERT, and NET

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.

  • Test compounds: GBR 12909 and this compound.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare cell membranes expressing target transporter start->prep incubate Incubate membranes with radioligand and test compound prep->incubate filter Rapidly filter to separate bound and unbound radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Discussion of Efficacy

GBR 12909 is a highly potent and selective inhibitor of the dopamine transporter, with a Ki value of 1 nM and over 100-fold selectivity against both SERT and NET.[1][2][3] This profile makes it an excellent tool for selectively studying the dopaminergic system.

While direct experimental data for this compound is lacking, structure-activity relationship (SAR) studies of analogous piperidine-based compounds provide valuable insights. Research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines has shown that these compounds can possess high affinity for DAT, with some analogs exhibiting Ki values in the low nanomolar range (around 5-10 nM).[4] These analogs also demonstrate significant selectivity for DAT over SERT and NET, often exceeding 100-fold.[4]

The key structural difference between these potent analogs and this compound lies in the linker between the piperidine ring and the bis(4-fluorophenyl) moiety. The analogs possess a more flexible "methoxyethyl" linker, whereas the target compound has a more rigid "methylene" group. This difference in linker length and flexibility could impact the optimal positioning of the pharmacophore within the DAT binding site, potentially leading to a lower binding affinity for this compound compared to the highly potent methoxyethyl-linked analogs. However, the presence of the crucial bis(4-fluorophenyl) pharmacophore suggests that the compound is still likely to exhibit significant affinity and selectivity for the dopamine transporter.

References

A Comparative Analysis of 4-(Bis(4-fluorophenyl)methylene)piperidine and Cocaine on Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of 4-(Bis(4-fluorophenyl)methylene)piperidine and the well-characterized psychostimulant cocaine on the reuptake of dopamine. The information presented herein is intended to inform research and development efforts in neuropharmacology and medicinal chemistry by providing a side-by-side analysis of their potency, mechanism of action, and relevant experimental methodologies.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Inhibition of the DAT leads to an increase in the extracellular concentration and duration of dopamine, a mechanism central to the therapeutic effects of some medications and the abuse potential of psychostimulants like cocaine.[2] While cocaine's action on the DAT is well-documented, there is growing interest in novel DAT inhibitors, such as derivatives of this compound, which may offer different pharmacological profiles. These "atypical" DAT inhibitors are being investigated for their potential to treat substance use disorders and other neurological conditions without the stimulant-like behavioral effects associated with cocaine.[3]

Quantitative Comparison of DAT Inhibition

CompoundParameterValue (nM)Assay SystemReference
Cocaine Ki170 - 660Various (e.g., rat striatal membranes, human DAT expressed in cells)[4][5]
IC50255 - 980Various (e.g., rat striatal synaptosomes, cells expressing human DAT)[5]
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine Ki1.9In vitro binding assay[6]

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and cell line. The data presented here is a range from multiple studies to reflect this variability.

Mechanism of Action

Cocaine primarily acts as a competitive inhibitor at the dopamine transporter.[1] It binds to the DAT and blocks the reuptake of dopamine, leading to its accumulation in the synaptic cleft.[2] This enhanced dopaminergic signaling in reward pathways is associated with its reinforcing and addictive properties.[7] However, the precise nature of cocaine's interaction with the DAT is complex, with some studies suggesting non-competitive or uncompetitive components depending on the experimental paradigm.[8]

This compound and its analogues are considered "atypical" dopamine reuptake inhibitors.[3] While they also bind to the DAT and inhibit dopamine uptake, their behavioral effects often differ significantly from classical stimulants like cocaine. For instance, some analogues of GBR 12909, which share the bis(4-fluorophenyl)methyl moiety, do not produce the same level of locomotor stimulation as cocaine, a key indicator of abuse potential.[9][10] This suggests a different mode of interaction with the DAT, potentially involving stabilization of a transporter conformation that is less conducive to the stimulant effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the dopamine reuptake mechanism and a typical experimental workflow for assessing DAT inhibition.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal Signal Transduction Dopamine_Receptor->Signal Cocaine Cocaine Cocaine->DAT Inhibition Piperidine_Compound This compound Piperidine_Compound->DAT Inhibition Experimental_Workflow A Cell Culture (Cells expressing DAT) B Incubation with Inhibitor (Test Compound or Cocaine) A->B C Addition of Radiolabeled Dopamine ([3H]DA) B->C D Incubation and Uptake C->D E Termination of Uptake (Washing) D->E F Cell Lysis E->F G Scintillation Counting (Quantify [3H]DA uptake) F->G H Data Analysis (IC50 / Ki determination) G->H

References

validation of in vivo efficacy of 4-(Bis(4-fluorophenyl)methylene)piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vivo Efficacy of 4-(Bis(4-fluorophenyl)methylene)piperidine Analogs and Related Compounds in Preclinical Models

This guide provides a comparative analysis of the in vivo efficacy of various analogs related to the this compound scaffold. The data presented herein is collated from preclinical studies in the fields of substance use disorders and oncology, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of these compounds against relevant alternatives.

In Vivo Efficacy in Models of Substance Use Disorder

A significant area of investigation for piperidine-based analogs has been in the treatment of substance use disorders. Two primary targets have emerged for these compounds: the dopamine transporter (DAT) and the orphan G-protein coupled receptor 88 (GPR88).

Comparison of Atypical Dopamine Transporter (DAT) Inhibitors

Analogs of modafinil, which share structural similarities with the query compound, have been developed as atypical DAT inhibitors. These compounds aim to reduce the reinforcing effects of psychostimulants like methamphetamine and cocaine without possessing abuse potential themselves. The following table compares the in vivo efficacy of two such analogs, JJC8-088 and JJC8-091.

CompoundTargetAnimal ModelKey Efficacy DataComparator(s)
JJC8-088 Dopamine Transporter (DAT)Rat model of methamphetamine self-administrationNo effect on methamphetamine self-administration in either short or long access models[1].Vehicle, JJC8-091
JJC8-091 Dopamine Transporter (DAT)Rat model of methamphetamine self-administrationEffective in reducing methamphetamine self-administration in both short and long access models[1].Vehicle, JJC8-088
Rhesus monkey model of cocaine self-administrationDid not function as a reinforcer when an alternative reinforcer (food) was available[2][3].Cocaine
Comparison of GPR88 Agonists

GPR88 is an orphan GPCR implicated in reward and motivation pathways, making it a promising target for alcohol use disorder (AUD). Novel agonists for this receptor have shown efficacy in reducing alcohol consumption in preclinical models.

CompoundTargetAnimal ModelKey Efficacy DataComparator(s)
RTI-13951-33 GPR88Mouse "Drinking in the Dark" (DID) model of binge-like alcohol intakeReduced excessive voluntary alcohol drinking[4][5]. Reduced binge-like drinking behavior[4].Vehicle, Gpr88 knockout mice
RTI-122 GPR88Mouse "Drinking in the Dark" (DID) model of binge-like alcohol intakeMore effective than RTI-13951-33 in attenuating binge-like alcohol drinking[6].RTI-13951-33, Vehicle
Rat model of alcohol self-administrationDecreased alcohol self-administration and attenuated yohimbine-induced reinstatement[7].Vehicle, Sucrose self-administration

Experimental Protocols: Substance Use Disorder Models

Methamphetamine Self-Administration in Rats

This model assesses the reinforcing effects of methamphetamine and the potential of test compounds to reduce drug-seeking behavior.

  • Animal Subjects: Male Long-Evans or Sprague-Dawley rats are commonly used.

  • Surgical Implantation: Rats are surgically implanted with intravenous catheters in the jugular vein to allow for direct infusion of methamphetamine[8][9].

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a tone generator are used[10].

  • Acquisition Phase: Rats are trained to self-administer methamphetamine (e.g., 0.02 mg/infusion) by pressing the active lever. Each active lever press results in a drug infusion paired with light and tone cues, followed by a time-out period[8][10].

  • Access Models:

    • Short Access (ShA): Rats are allowed to self-administer methamphetamine for 1 hour per day. This typically leads to stable drug intake[1].

    • Long Access (LgA): Rats are given extended access, for example, 6 hours per day. This often results in an escalation of drug intake, mimicking compulsive drug-seeking[1][10].

  • Treatment Administration: Test compounds (e.g., JJC8-088, JJC8-091) or vehicle are administered systemically (e.g., intraperitoneally) before the self-administration sessions[1].

  • Data Analysis: The primary endpoint is the number of infusions earned. A significant reduction in infusions in the treatment group compared to the vehicle group indicates potential therapeutic efficacy[1].

"Drinking in the Dark" (DID) Mouse Model

This model is used to study binge-like alcohol consumption.

  • Animal Subjects: C57BL/6J mice, which are known to voluntarily consume significant amounts of alcohol, are typically used[11][12].

  • Housing: Mice are singly housed to accurately measure individual fluid consumption[12].

  • Procedure:

    • Three hours into the dark cycle (the active period for mice), the water bottle is replaced with a bottle containing a 20% ethanol solution[11][13].

    • Mice are given access to the ethanol solution for a limited period, typically 2 to 4 hours[13][14].

    • This procedure is often repeated over several days[14].

  • Treatment Administration: The test compound (e.g., RTI-13951-33, RTI-122) or vehicle is administered prior to the ethanol access period[4][6].

  • Data Analysis: The amount of ethanol consumed is measured and calculated as g/kg of body weight. A significant decrease in ethanol consumption in the treated group compared to the vehicle group suggests efficacy in reducing binge-like drinking[4][6]. To confirm target specificity, the compound can be tested in Gpr88 knockout mice, where it is expected to have no effect[4][7].

Signaling Pathways and Experimental Workflows

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR88 GPR88 Gi_Go Gαi/o GPR88->Gi_Go AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Agonist RTI-13951-33 RTI-122 Agonist->GPR88 Gi_Go->AC Inhibition ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: GPR88 signaling pathway.[15][16]

in_vivo_workflow start Start: Acclimate Rats surgery Jugular Vein Catheter Implantation start->surgery recovery Post-Surgical Recovery surgery->recovery acquisition Acquisition Phase: Train for Methamphetamine Self-Administration (ShA) recovery->acquisition grouping Divide into Groups: Short Access (ShA) vs. Long Access (LgA) acquisition->grouping sha_maintenance ShA Maintenance (1 hr/day) grouping->sha_maintenance ShA lga_maintenance LgA Maintenance (6 hr/day) grouping->lga_maintenance LgA treatment Administer Test Compound or Vehicle sha_maintenance->treatment lga_maintenance->treatment behavioral_test Behavioral Testing: Measure Lever Presses and Infusions treatment->behavioral_test data_analysis Data Analysis: Compare Treatment vs. Vehicle Groups behavioral_test->data_analysis end End data_analysis->end

Caption: Workflow for methamphetamine self-administration studies.

In Vivo Efficacy in Cancer Models

While the core this compound structure is less prevalent in recent public-domain oncology literature, related structures incorporating bis-fluorobenzylidene piperidone or piperidine moieties have demonstrated notable in vivo anticancer activity.

CompoundPutative Target(s)Cancer ModelKey Efficacy DataComparator(s)
EFAH Tubulin polymerization, NF-κB pathwayMouse xenograft model of Panc-1 pancreatic cancer79% reduction in mean tumor volume after 3 weeks of daily treatment[17].Vehicle control
ARN25499 CDC42 GTPaseMouse patient-derived xenograft (PDX) modelDemonstrated in vivo efficacy in a PDX tumor model[18][19].Vehicle control

Experimental Protocol: Xenograft Mouse Model of Cancer

This model is a standard method for evaluating the in vivo efficacy of anticancer compounds.

  • Animal Subjects: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cells (e.g., Panc-1) are cultured in vitro under sterile conditions.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is regularly measured using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., EFAH) or vehicle is administered according to a predetermined schedule (e.g., daily intraperitoneal injections)[17].

  • Monitoring: Tumor volume and body weight are monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: The primary endpoint is the inhibition of tumor growth, calculated by comparing the mean tumor volume and weight in the treatment group to the control group.

Experimental Workflow: Cancer Model

xenograft_workflow start Start: Culture Cancer Cells implant Subcutaneous Injection of Cancer Cells into Immunocompromised Mice start->implant growth Monitor Tumor Growth (Measure with Calipers) implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treatment Administer Test Compound randomize->treatment control Administer Vehicle randomize->control monitor Monitor Tumor Volume and Body Weight treatment->monitor control->monitor endpoint Endpoint: Excise and Weigh Tumors monitor->endpoint analysis Data Analysis: Compare Tumor Growth Between Groups endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft mouse model of cancer.

References

Comparative Analysis of 4-(Bis(4-fluorophenyl)methylene)piperidine Derivatives as Dopamine Transporter Inhibitors in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of derivatives of 4-(Bis(4-fluorophenyl)methylene)piperidine, with a focus on their potent inhibition of the dopamine transporter (DAT). Due to the limited publicly available data on the specific parent compound, this guide will focus on its well-characterized and potent piperazine-containing analogue, GBR 12909 (Vanoxerine) , and the closely related compound GBR 12935 . These compounds serve as exemplary molecules of this chemical class and have been extensively studied in various cell lines.

The primary audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships and comparative pharmacology of dopamine reuptake inhibitors.

Mechanism of Action: Inhibition of Dopamine Reuptake

The primary mechanism of action for GBR 12909 and its analogues is the selective inhibition of the dopamine transporter (DAT).[1] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2] By blocking this transporter, these compounds increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[3][4] This mechanism is central to their potential therapeutic applications and their use as research tools to study the dopaminergic system.[1][5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DA_pre->DAT Reuptake DA_synapse Dopamine DA_pre->DA_synapse D_receptor Dopamine Receptors Signal Signal Transduction D_receptor->Signal DA_synapse->D_receptor Binding GBR GBR 12909 GBR->DAT Inhibition

Mechanism of GBR 12909 at the dopaminergic synapse.

Comparative Binding Affinity and Selectivity

A key determinant of the pharmacological profile of a DAT inhibitor is its binding affinity for DAT and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). GBR 12909 and GBR 12935 are known for their high potency and selectivity for DAT.[1][6]

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET SelectivityReference
GBR 12909 1>100>100>100>100[1]
GBR 12935 1.08----[3][7]
Cocaine2307404803.222.09[3]
Methylphenidate60132,00010022001.67[3]
Bupropion280045,000140016.070.5[3]
Note: Ki values can vary between studies due to different experimental conditions. The data presented are representative values.

Cross-Validation of Activity in Different Cell Lines

The activity of GBR 12909 and its analogues has been characterized in various cell lines, both those endogenously expressing DAT and those engineered to express the transporter. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and rat pheochromocytoma (PC12) cells.[8][9][10]

Cell LineTransporter ExpressionAssay TypeKey FindingsReference
COS-7 Stably expressed hDAT[3H]GBR 12935 BindingGBR 12935 binds with high affinity (Kd = 1.08 nM).[7]
HEK293 Stably expressed hDAT[3H]Dopamine UptakeUsed to determine the IC50 of various DAT inhibitors.[11][12]
CHO Stably expressed hDAT[3H]Dopamine UptakeGBR 12935 is used as a selective DAT blocker.[8]
PC12 Endogenous rat DAT and NET[3H]Dopamine UptakeGBR 12909 specifically inhibits DAT-mediated dopamine uptake at 10-7 M.[13]
Rat Fetal Midbrain Neurons Endogenous DAT, SERT, NETNeurotoxicity AssayGBR 12909 (5 µM) enhanced HIV-1 Tat toxicity, indicating a DAT-specific effect.[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of DAT inhibitors.

Radioligand Binding Assay (for Ki Determination)

This in vitro assay measures the binding affinity of a test compound to the dopamine transporter.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293-hDAT) or tissues (e.g., rat striatum) expressing DAT.[3] Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.[15]

  • Binding Reaction: Membranes are incubated with a radioligand (e.g., [3H]GBR-12935 or [125I]RTI-55) and varying concentrations of the test compound.[3][16]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass-fiber filters to separate bound from unbound radioligand.[3][16] The radioactivity retained on the filters is quantified using a scintillation or gamma counter.[3][16]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of dopamine into cells.

  • Cell Culture and Plating: Cells stably expressing hDAT (e.g., HEK293-hDAT or CHO-hDAT) are cultured and seeded into 96-well plates.[11][17]

  • Assay Procedure:

    • Cells are washed with a pre-warmed uptake buffer.[15]

    • Cells are pre-incubated with varying concentrations of the test compound or a vehicle control.[11] Wells for non-specific uptake receive a high concentration of a known DAT inhibitor (e.g., nomifensine or GBR 12909).[11][15]

    • Dopamine uptake is initiated by adding a solution containing [3H]Dopamine.[15]

    • The reaction is incubated for a short period at 37°C.[15]

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer.[11]

  • Quantification: Cells are lysed, and the radioactivity is measured using a scintillation counter.[11]

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 value is determined by plotting the percentage of specific uptake against the logarithm of the test compound's concentration.[15]

cluster_invitro In Vitro Characterization cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Evaluation (Optional) A Synthesize Compound B Radioligand Binding Assay A->B C Dopamine Uptake Assay A->C D Determine Ki (Binding Affinity) B->D Data Analysis E Determine IC50 (Functional Potency) C->E Data Analysis F Test against SERT and NET D->F E->F G Calculate Selectivity Ratios F->G H Animal Behavioral Models G->H

Workflow for the characterization of novel DAT inhibitors.

Conclusion

Derivatives of this compound, particularly GBR 12909, are highly potent and selective inhibitors of the dopamine transporter.[1][18] Cross-validation studies in various cell lines, including HEK293, CHO, and PC12, consistently demonstrate their specific activity at the DAT.[8][13][14] The comprehensive data and standardized protocols available make these compounds invaluable research tools for investigating the role of the dopamine transporter in health and disease. Their high selectivity distinguishes them from less specific DAT inhibitors like cocaine, providing a clearer understanding of the effects of targeted DAT inhibition.[3]

References

A Head-to-Head Comparison of Novel Piperidine-Based Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, ADHD, and substance abuse. The piperidine scaffold has proven to be a versatile framework for the design of potent and selective DAT inhibitors. This guide provides a head-to-head comparison of several novel series of piperidine-based DAT inhibitors, presenting key performance data, detailed experimental methodologies, and a visual representation of a typical characterization workflow.

Comparative Efficacy of Novel Piperidine DAT Inhibitors

The following table summarizes the in vitro binding affinities and selectivities of representative novel piperidine-based DAT inhibitors. The data has been compiled from various studies to provide a comparative overview of their potency and selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Compound ClassRepresentative CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
4-Benzylpiperidine Carboxamides Compound 8fHigh Potency----[1]
(Bisarylmethoxy)butylpiperidines Compound 144----[2]
Compound 15High Affinity----[2]
N-Benzylpiperidine Analogues of GBR 12909 Analogue with C(4)-electron-withdrawing groupHigh Affinity--~500~170[3]
3,4-Disubstituted Piperidines (-)-cis analogues---DAT/NET selective-[4]
(+)-trans-5cComparable activity at DAT, SERT, NET----[4][5]
Cocaine Analogues (Piperidine-based) (-)-9 (3-n-propyl derivative)3----[6]
4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues Compound 96.6 (IC50)--33.8-[7]
Compound 19a6.0 (IC50)--30.0-[7]

Note: "High Potency" or "High Affinity" is stated when specific Ki or IC50 values were not provided in the abstract. "-" indicates data not available in the cited sources. The selectivity ratios are as reported in the respective studies.

Experimental Protocols

A comprehensive evaluation of novel DAT inhibitors requires standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays commonly employed in the characterization of these compounds.

Radioligand Binding Assays

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

a) Materials:

  • [³H]-WIN 35,428 (radioligand)

  • Rat striatal tissue homogenates (source of DAT)

  • Test compounds (novel piperidine inhibitors)

  • GBR 12909 or cocaine (reference compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

b) Procedure:

  • Prepare rat striatal tissue membranes by homogenization in ice-cold assay buffer followed by centrifugation to isolate the membrane fraction.

  • Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • In a 96-well plate, add assay buffer, the radioligand ([³H]-WIN 35,428) at a concentration near its Kd value, and varying concentrations of the test compound or reference compound.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Synaptosomal [³H]-Dopamine Uptake Assay

This functional assay measures the potency of a test compound to inhibit the uptake of dopamine into nerve terminals (synaptosomes).

a) Materials:

  • [³H]-Dopamine

  • Rat striatal tissue

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • Test compounds (novel piperidine inhibitors)

  • Nomifensine or cocaine (reference compound)

  • Scintillation cocktail

  • Scintillation counter

b) Procedure:

  • Prepare synaptosomes from fresh rat striatal tissue by homogenization in ice-cold sucrose buffer and differential centrifugation.

  • Resuspend the final synaptosomal pellet in KRH buffer.

  • Pre-incubate the synaptosomes with various concentrations of the test compound or reference compound for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiate dopamine uptake by adding a low concentration of [³H]-dopamine.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold KRH buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

  • The IC50 values, representing the concentration of the test compound that inhibits 50% of the specific [³H]-dopamine uptake, are determined by non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of novel piperidine-based DAT inhibitors, from initial screening to functional assessment.

DAT_Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Potency and Selectivity Profiling cluster_2 Functional Characterization cluster_3 Lead Optimization A Compound Library of Novel Piperidine Derivatives B Primary Binding Assay ([³H]-WIN 35,428 displacement) A->B Screening C IC50/Ki Determination for DAT B->C Identify Hits D Selectivity Assays (SERT, NET binding) C->D Assess Specificity E Synaptosomal [³H]-Dopamine Uptake Assay D->E Confirm Functional Activity F In Vivo Behavioral Models (e.g., Locomotor Activity) E->F Validate in vivo Efficacy G Structure-Activity Relationship (SAR) Studies F->G Feedback for Design H Lead Candidate Selection G->H Refine Structure

In Vitro Characterization Workflow for Novel DAT Inhibitors

Signaling Pathways and Logical Relationships

The primary mechanism of action of piperidine-based DAT inhibitors is the blockade of dopamine reuptake from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Postsynaptic_effect Postsynaptic Signaling Cascade DA_receptor->Postsynaptic_effect Activation Inhibitor Piperidine DAT Inhibitor Inhibitor->DAT Blocks

Mechanism of Action of Piperidine DAT Inhibitors

References

Validating the Therapeutic Potential of 4-(Bis(4-fluorophenyl)methylene)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Bis(4-fluorophenyl)methylene)piperidine derivatives with alternative therapeutic agents, supported by experimental data. The focus is on two primary therapeutic applications: antipsychotic treatment, exemplified by Penfluridol, and the treatment of psychostimulant use disorder, represented by Dopamine Transporter (DAT) inhibitors like GBR 12909.

Executive Summary

This compound derivatives have demonstrated significant therapeutic potential across different neurological and psychiatric disorders. As antipsychotics, these compounds, most notably Penfluridol, offer long-acting efficacy comparable to other typical and atypical antipsychotics. In the realm of substance use disorders, derivatives designed as dopamine transporter (DAT) inhibitors, such as GBR 12909, show promise in attenuating the reinforcing effects of cocaine. This guide will delve into the comparative efficacy, receptor binding affinities, and key experimental protocols used to validate these therapeutic claims.

Antipsychotic Potential: Penfluridol and Alternatives

Penfluridol is a long-acting, orally administered antipsychotic of the diphenylbutylpiperidine class.[1][2] Its primary mechanism of action is antagonism of the dopamine D2 receptor.[3][4] Clinical studies have established its efficacy in the management of schizophrenia, with a key advantage being its once-weekly dosing regimen, which can improve patient compliance.[2][5]

Comparative Efficacy in Schizophrenia

Clinical trials have compared Penfluridol with both typical (e.g., Haloperidol) and atypical (e.g., Risperidone) antipsychotics. A comprehensive meta-analysis of randomized controlled trials demonstrated that Penfluridol is superior to placebo and shows comparable efficacy to other typical oral and depot antipsychotics in improving the global state of individuals with schizophrenia.[6][7]

Outcome MeasurePenfluridol vs. PlaceboPenfluridol vs. Typical Antipsychotics (Oral)Penfluridol vs. Typical Antipsychotics (Depot)
Global State Improvement Superior to PlaceboNo significant differenceNo significant difference
Study Dropout Rate Lower than PlaceboNo significant differenceLower than Depot
Need for Anticholinergic Medication (EPS) Higher than PlaceboNo significant differenceNo significant difference

Data synthesized from multiple clinical trials and meta-analyses.

Receptor Binding Affinity

The therapeutic effects and side-effect profiles of antipsychotic drugs are closely linked to their binding affinities for various neurotransmitter receptors. Penfluridol exhibits a high affinity for dopamine D2-like receptors, which is characteristic of typical antipsychotics.

ReceptorPenfluridol (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)
Dopamine D2 1.0 - 2.51.2 - 2.13.1 - 5.0
Dopamine D3 0.70.57.3
Dopamine D4 2.65.07.2
Serotonin 5-HT2A 2.5500.2

Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data compiled from various binding studies.

dot

Dopamine_D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Therapeutic Intervention Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage in vesicles DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Dopamine->D2R Binds and activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets Penfluridol Penfluridol Penfluridol->D2R Antagonist (Blocks Dopamine Binding) GBR12909 GBR 12909 GBR12909->DAT Inhibitor (Blocks Dopamine Reuptake) Dopamine_Release Dopamine Release

Caption: Dopamine D2 receptor signaling and points of intervention.

Potential for Treating Psychostimulant Use Disorder: DAT Inhibitors

Derivatives of this compound have been developed as potent and selective dopamine transporter (DAT) inhibitors. GBR 12909 is a well-studied example that has been investigated as a potential treatment for cocaine addiction.[8][9] The rationale is that by blocking the DAT, these compounds can mimic the effects of cocaine to some extent, thereby reducing craving and relapse, but with a different pharmacokinetic and pharmacodynamic profile that confers lower abuse liability.[9]

Comparative Preclinical Efficacy: GBR 12909 vs. Cocaine

Animal studies, particularly self-administration paradigms in rodents and non-human primates, are crucial for evaluating the abuse potential and therapeutic efficacy of DAT inhibitors.

ParameterGBR 12909Cocaine
Reinforcing Effects (Self-Administration) Maintained, but at a lower rate than cocaine in some studiesRobustly maintained
Effect on Cocaine Self-Administration Dose-dependently decreases cocaine self-administrationN/A
Locomotor Activity Increases, but to a lesser extent than cocainePotently increases
DAT Occupancy at Effective Doses ~70%High

Data compiled from preclinical studies in rats and non-human primates.[8][9][10][11][12]

dot

Experimental_Workflow_DAT_Inhibition cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment radioligand_assay Radioligand Binding Assay dopamine_uptake_assay [3H]Dopamine Uptake Assay radioligand_assay->dopamine_uptake_assay Determine Ki locomotor_activity Locomotor Activity Test dopamine_uptake_assay->locomotor_activity Assess functional activity self_administration Drug Self-Administration locomotor_activity->self_administration Evaluate abuse potential end Therapeutic Candidate Selection self_administration->end Determine therapeutic efficacy start Synthesize 4-(Bis(4-fluorophenyl)methylene) piperidine Derivatives start->radioligand_assay Characterize receptor binding

Caption: Experimental workflow for validating DAT inhibitors.

Detailed Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human D2 receptors.

  • Radioligand (e.g., [3H]Spiperone).

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well plates, glass fiber filters, filtration apparatus, scintillation vials, and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess cold ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Add the membrane preparation, appropriate ligands (radiolabeled, cold, or test compound), and assay buffer to the wells. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13][14][15][16][17]

Mouse Open Field Test for Locomotor Activity

Objective: To assess the effect of a test compound on spontaneous locomotor activity and exploratory behavior in mice.

Materials:

  • Open field arena (a square or circular enclosure with high walls).

  • Video tracking system and software.

  • Test compound and vehicle control solutions.

  • Mice.

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.

  • Habituation (Optional but Recommended): On the day(s) prior to testing, handle the mice and place them in the open field arena for a short period to reduce novelty-induced stress on the test day.

  • Drug Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Testing: Immediately after administration, place the mouse in the center of the open field arena.

  • Data Collection: Record the mouse's activity using the video tracking system for a predetermined duration (e.g., 30-60 minutes). The software will track parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues from the previous mouse.

  • Data Analysis: Analyze the collected data to compare the locomotor activity and anxiety-like behavior (indicated by time spent in the center) between the different treatment groups.[18][19][20][21][22]

Conclusion

This compound derivatives represent a versatile chemical scaffold with significant therapeutic potential. As demonstrated by Penfluridol, these compounds can be developed into effective, long-acting antipsychotics with a well-characterized dopamine D2 receptor antagonist profile. Furthermore, modifications to this core structure have yielded potent DAT inhibitors like GBR 12909, which show promise as pharmacotherapies for psychostimulant addiction. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and novel derivatives, facilitating the data-driven development of new therapeutics for complex neurological and psychiatric disorders.

References

Safety Operating Guide

Proper Disposal of 4-(Bis(4-fluorophenyl)methylene)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 4-(Bis(4-fluorophenyl)methylene)piperidine, a compound often used in pharmaceutical research. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on guidelines for structurally similar piperidine derivatives and fluorinated compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the SDS for the specific product in your possession, if available.

Hazard Profile and Safety Precautions

Compounds structurally related to this compound are known to present several hazards. These may include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and potentially serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the following PPE:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear flame-retardant and impervious clothing. Chemical-resistant gloves (e.g., nitrile) are essential.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and sealable container as "Hazardous Chemical Waste" and clearly identify the contents as "this compound."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Crucially, do not discharge this chemical into sewer systems, and prevent it from contaminating water, foodstuffs, feed, or seed. [3]

  • Decontamination of Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent (consult your EHS department for a suitable solvent).

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3]

Accidental Release Measures

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up:

    • Wear appropriate PPE.

    • For solid spills, carefully collect the material to avoid dust formation and place it in the designated hazardous waste container.

    • For liquid spills, absorb with an inert material and place in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal cluster_decon Decontamination PPE Don Appropriate PPE Segregate Prepare Labeled Waste Container PPE->Segregate Transfer Transfer Waste to Container Segregate->Transfer Seal Securely Seal Container Transfer->Seal Rinse Triple-Rinse Empty Container Transfer->Rinse After emptying Store Store in Designated Area Seal->Store Arrange Arrange for Professional Disposal Store->Arrange Incinerate Controlled Incineration Arrange->Incinerate DisposeRinsate Dispose of Rinsate as Waste Rinse->DisposeRinsate Recycle Recycle/Dispose of Container DisposeRinsate->Recycle

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bis(4-fluorophenyl)methylene)piperidine
Reactant of Route 2
4-(Bis(4-fluorophenyl)methylene)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.